molecular formula C10H15N3O B1467519 3-(Piperidin-3-ylmethoxy)pyridazine CAS No. 1250210-07-1

3-(Piperidin-3-ylmethoxy)pyridazine

Cat. No.: B1467519
CAS No.: 1250210-07-1
M. Wt: 193.25 g/mol
InChI Key: MBLOBMZSGMOFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-3-ylmethoxy)pyridazine is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Piperidin-3-ylmethoxy)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Piperidin-3-ylmethoxy)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1250210-07-1

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

3-(piperidin-3-ylmethoxy)pyridazine

InChI

InChI=1S/C10H15N3O/c1-3-9(7-11-5-1)8-14-10-4-2-6-12-13-10/h2,4,6,9,11H,1,3,5,7-8H2

InChI Key

MBLOBMZSGMOFIA-UHFFFAOYSA-N

SMILES

C1CC(CNC1)COC2=NN=CC=C2

Canonical SMILES

C1CC(CNC1)COC2=NN=CC=C2

Origin of Product

United States

Foundational & Exploratory

Topic: Potential Therapeutic Targets of 3-(Piperidin-3-ylmethoxy)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive analysis of the potential therapeutic targets for the novel small molecule, 3-(Piperidin-3-ylmethoxy)pyridazine. By deconstructing the molecule into its core pharmacophoric components—the pyridazine and piperidine scaffolds—we establish a rational basis for target hypothesis generation. The pyridazine ring is a known privileged structure in medicinal chemistry, associated with a wide array of biological activities, while the piperidine moiety is a cornerstone of many neuroactive and anticancer agents.[1][2] A critical line of inquiry is drawn from potent activity of structurally analogous compounds, particularly in the domain of epigenetic modulation.[3][4]

This document outlines primary and secondary target hypotheses, including epigenetic enzymes like Lysine-Specific Demethylase 1 (LSD1), neuro-active proteins such as Acetylcholinesterase (AChE) and Monoamine Oxidases (MAOs), and various oncology-related kinases. We present a phased, multi-pillar experimental workflow designed for robust target identification and validation, moving from initial high-throughput screening to cellular target engagement and unbiased proteomic approaches. Each experimental protocol is detailed with the underlying scientific rationale, emphasizing self-validating systems and data-driven decision-making. This guide is intended to serve as a strategic roadmap for research teams embarking on the preclinical development of this compound.

Introduction: A Rationale for Target Identification

The process of elucidating a small molecule's mechanism of action is a critical step in drug discovery, transforming a bioactive "hit" into a viable therapeutic lead.[5] The subject of this guide, 3-(Piperidin-3-ylmethoxy)pyridazine, is a synthetic heterocycle composed of two key structural motifs that are highly prevalent in clinically successful drugs.

The Privileged Scaffolds: Pyridazine and Piperidine in Medicinal Chemistry

The pyridazine ring is a diazine heterocycle recognized for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which can be crucial for drug-target interactions.[1] Pyridazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, and analgesic effects.[6][7][8] This versatility has led to its classification as a "privileged structure" in drug discovery.[9]

Similarly, the piperidine ring is one of the most ubiquitous heterocyclic scaffolds in pharmaceuticals, present in a wide range of drugs targeting cancer and central nervous system (CNS) disorders.[2] Its conformational flexibility and ability to modulate physicochemical properties like lipophilicity and solubility enhance its "druggability," improving pharmacokinetic profiles while often reducing toxicity.[2] The combination of these two scaffolds suggests a high probability of potent and specific biological activity.

Structural Analogs as Mechanistic Precedents

The most compelling starting point for our investigation comes from a closely related analog. A series of 3-(piperidin-4-ylmethoxy)pyridine compounds were reported as potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A) , an epigenetic enzyme and a validated target in oncology.[3][4] These compounds achieved nanomolar potency and demonstrated strong anti-proliferative effects in leukemia and solid tumor cell lines.[4]

Our subject molecule differs in two key aspects: the core heterocycle is a pyridazine (two adjacent nitrogens) instead of a pyridine (one nitrogen), and the piperidine linkage is at the 3-position instead of the 4-position. While the same study noted that the piperidin-3-yl substituent was less favorable for LSD1 inhibition in their series, the change from a pyridine to a pyridazine core could significantly alter the binding mode and potency, making LSD1 a primary target of high interest.[3]

Primary Hypothesized Therapeutic Targets

Based on the evidence from structural analogs and the known pharmacology of the core scaffolds, we have prioritized three primary target classes for initial investigation.

Lysine-Specific Demethylase 1 (LSD1/KDM1A)

LSD1 is a flavin-dependent amine oxidase that demethylates histone H3 at lysine 4 (H3K4), playing a critical role in the regulation of gene expression.[3] Its overexpression is implicated in various cancers, making it a validated therapeutic target.[4] Given that a close structural analog is a potent LSD1 inhibitor, this stands as the most promising initial hypothesis. The pyridazine nitrogens could form alternative hydrogen bonding interactions within the active site, potentially compensating for the repositioned piperidine nitrogen.

Cholinesterases (AChE and BuChE)

A separate line of research has identified 3-aminopyridazine derivatives as potent inhibitors of Acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine.[10][11] AChE inhibitors are a mainstay for the symptomatic treatment of Alzheimer's disease. The 3-(Piperidin-3-ylmethoxy)pyridazine structure shares key pharmacophoric features with these inhibitors, making AChE and the related Butyrylcholinesterase (BuChE) high-priority targets.

Monoamine Oxidases (MAO-A and MAO-B)

The piperidine scaffold is a well-established component of MAO inhibitors, which are used to treat depression and neurodegenerative disorders like Parkinson's disease.[12] Furthermore, LSD1 is structurally and mechanistically related to the MAO family of flavin-dependent amine oxidases.[3] Therefore, it is critical to assess the activity of 3-(Piperidin-3-ylmethoxy)pyridazine against both MAO-A and MAO-B, not only as potential primary targets but also to establish a selectivity profile against LSD1.

Secondary and Exploratory Therapeutic Targets

Should the primary hypotheses prove inconclusive, the broad bioactivity of the constituent scaffolds provides a rich field of secondary targets for exploration.

  • Protein Kinases: The piperidine ring is a feature in numerous FDA-approved small molecule kinase inhibitors targeting pathways involving VEGFR, EGFR, and ALK, which are crucial in angiogenesis and cancer cell proliferation.[13]

  • G-Protein Coupled Receptors (GPCRs): As the core of morphine, the piperidine moiety has a long history of targeting GPCRs, most notably the µ-opioid receptor for analgesia.[14]

  • Modulators of Vasodilation: Pyridazinone derivatives have been shown to possess potent vasorelaxant activity, potentially through the modulation of endothelial nitric oxide synthase (eNOS).[6][15]

A Phased Experimental Workflow for Target Identification and Validation

A robust and logical progression of experiments is essential to confidently identify and validate the molecular target(s) of 3-(Piperidin-3-ylmethoxy)pyridazine. We propose a three-phased approach.

Phase 1: In Vitro Target Screening and Hit Validation

The initial phase focuses on testing the primary hypotheses using purified, recombinant proteins to determine direct biochemical interaction and functional modulation. This approach provides clean, quantitative data on potency (IC₅₀/Kᵢ) and selectivity.

G cluster_0 Phase 1: In Vitro Screening Compound Test Compound LSD1_Assay LSD1 Enzymatic Assay (e.g., Amplex Red) Compound->LSD1_Assay Primary Screening AChE_Assay AChE/BuChE Enzymatic Assay (Ellman's Reagent) Compound->AChE_Assay Primary Screening MAO_Assay MAO-A/B Enzymatic Assay (Luminescence-based) Compound->MAO_Assay Primary Screening Kinase_Panel Broad Kinase Panel Screen (e.g., KinomeScan) Compound->Kinase_Panel Primary Screening Data_Analysis Calculate IC50 / Ki Determine Selectivity LSD1_Assay->Data_Analysis AChE_Assay->Data_Analysis MAO_Assay->Data_Analysis Kinase_Panel->Data_Analysis

Caption: Phase 1 workflow for in vitro biochemical screening.

Protocol 4.1.1: LSD1/MAO Amine Oxidase Activity Assay (Amplex Red Method)

  • Principle: This assay measures the H₂O₂ produced as a byproduct of the amine oxidase reaction. H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with Amplex Red to produce the highly fluorescent compound resorufin. The rate of fluorescence increase is directly proportional to enzyme activity.

  • Methodology:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5).

    • In a 96-well black plate, add 50 µL of a solution containing recombinant human LSD1 (or MAO-A/B), HRP, and the appropriate enzyme-specific substrate (e.g., dimethylated H3K4 peptide for LSD1, p-tyramine for MAOs).

    • Add 2 µL of 3-(Piperidin-3-ylmethoxy)pyridazine serially diluted in DMSO (final concentrations ranging from 1 nM to 100 µM). Include appropriate controls (no enzyme, no substrate, positive control inhibitor).

    • Initiate the reaction by adding 50 µL of Amplex Red reagent.

    • Immediately begin kinetic reading on a fluorescence plate reader (Excitation: 530-560 nm, Emission: ~590 nm) at 37°C for 30-60 minutes.

    • Calculate the rate of reaction (slope of fluorescence vs. time). Plot the percent inhibition against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

  • Causality: This method directly measures the functional consequence of enzyme inhibition. Its high sensitivity allows for the accurate determination of potency for tight-binding inhibitors.

Phase 2: Cellular Target Engagement and Phenotypic Validation

Once a primary target is identified biochemically, it is crucial to confirm that the compound engages this target in a complex cellular environment and elicits a corresponding biological effect.[16]

G cluster_1 Phase 2: Cellular Validation Validated_Hit Validated Hit from Phase 1 Cell_Culture Select Relevant Cell Line (e.g., MV-4-11 Leukemia for LSD1) Validated_Hit->Cell_Culture CETSA Cellular Thermal Shift Assay (CETSA) Confirm Target Engagement Cell_Culture->CETSA Western_Blot Western Blot Measure Downstream Biomarkers (e.g., H3K4me2 levels for LSD1) Cell_Culture->Western_Blot Phenotypic_Assay Phenotypic Assay (e.g., Cell Proliferation / Viability) Cell_Culture->Phenotypic_Assay Correlation Correlate Target Engagement, Biomarker Modulation, and Phenotypic Effect (EC50) CETSA->Correlation Western_Blot->Correlation Phenotypic_Assay->Correlation

Caption: Phase 2 workflow for cellular target validation.

Protocol 4.2.1: Cellular Thermal Shift Assay (CETSA)

  • Principle: CETSA operates on the principle that a drug binding to its target protein stabilizes the protein, increasing its resistance to thermal denaturation. This change in thermal stability can be quantified to confirm direct target engagement in intact cells or cell lysates.

  • Methodology:

    • Culture the selected cell line (e.g., a cancer cell line where the target is highly expressed) to ~80% confluency.

    • Harvest cells and resuspend in a suitable buffer. Treat aliquots with the test compound (at a concentration ~10-100x its biochemical IC₅₀) or vehicle (DMSO) for 1 hour at 37°C.

    • Heat the cell suspensions across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling.

    • Lyse the cells (e.g., via freeze-thaw cycles).

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble, non-denatured proteins.

    • Analyze the amount of soluble target protein remaining at each temperature for both vehicle- and compound-treated samples using Western Blot or ELISA.

    • Plot the percentage of soluble protein versus temperature. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and thus, direct engagement.

  • Trustworthiness: This assay provides direct, physical evidence of a drug-target interaction within the native cellular milieu, making it a powerful validation tool that is not dependent on downstream functional readouts.

Phase 3: Unbiased Target Identification

If primary screening is inconclusive or if off-target effects are suspected, an unbiased approach is required to identify protein binders without a preconceived hypothesis. Affinity-based proteomics is a classic and effective method.[17]

G cluster_2 Phase 3: Unbiased Proteomics Synthesize_Probe Synthesize Biotinylated Probe (Compound + Linker + Biotin) Incubation Incubate Lysate with Probe +/- Excess Free Compound (Control) Synthesize_Probe->Incubation Cell_Lysate Prepare Native Cell Lysate Cell_Lysate->Incubation Pull_Down Affinity Pull-Down (Streptavidin Beads) Incubation->Pull_Down Elution Elute Bound Proteins Pull_Down->Elution MS_Analysis LC-MS/MS Proteomic Analysis Elution->MS_Analysis Identify_Targets Identify Specific Binders (Absent in Control Lane) MS_Analysis->Identify_Targets

Caption: Phase 3 workflow for unbiased target ID via pull-down.

Protocol 4.3.1: Affinity-Based Pull-Down using a Biotinylated Probe

  • Principle: The small molecule of interest is chemically modified with a linker and a high-affinity tag, such as biotin. This "bait" molecule is incubated with a cell lysate, allowing it to bind to its protein targets. The bait-protein complex is then captured using streptavidin-coated beads, separating it from the rest of the proteome. The captured proteins are then identified by mass spectrometry.[17]

  • Methodology:

    • Probe Synthesis: Synthesize a derivative of 3-(Piperidin-3-ylmethoxy)pyridazine with a flexible linker (e.g., polyethylene glycol) attached to a position on the molecule determined not to be critical for its activity (based on preliminary SAR), terminating in a biotin molecule.

    • Lysate Preparation: Grow and harvest cells, then lyse them under non-denaturing conditions to preserve protein structure and interactions.

    • Incubation: Incubate the cell lysate with the biotinylated probe. As a critical control for specificity, run a parallel incubation that includes the probe plus a 100-fold excess of the original, unmodified compound.

    • Capture: Add streptavidin-coated agarose or magnetic beads to the lysates to capture the biotinylated probe and any bound proteins. Wash the beads extensively to remove non-specific binders.

    • Elution and Digestion: Elute the bound proteins from the beads and digest them into smaller peptides using an enzyme like trypsin.

    • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

    • Data Analysis: Identify proteins that are present in the probe-only sample but significantly reduced or absent in the competitive binding control sample. These are the high-confidence specific binding partners.

  • Authoritative Grounding: This is a gold-standard biochemical technique for identifying the direct physical targets of a small molecule from the entire proteome.

Data Synthesis and Prioritization

The data generated from this phased approach must be synthesized to build a comprehensive target profile. The following table outlines the key experiments and their expected outcomes for our primary hypotheses.

Potential Target Phase 1: Biochemical Assay Phase 2: Cellular Assays Phase 3: Unbiased Confirmation Go/No-Go Criteria
LSD1 Amplex Red Assay (IC₅₀)CETSA (Target Engagement); Western Blot (H3K4me2 levels); Cell Proliferation (EC₅₀)Affinity Pull-Down + MSPotent IC₅₀ (<1 µM), confirmed cellular engagement, and correlation between biomarker modulation and antiproliferative EC₅₀.
AChE/BuChE Ellman's Assay (IC₅₀)Neuronal cell-based acetylcholine measurement assay.Affinity Pull-Down + MSPotent IC₅₀ (<1 µM) and demonstrated activity in a relevant cellular system.
MAO-A/B Luminescence Assay (IC₅₀)Cellular monoamine degradation assay.Affinity Pull-Down + MSPotent IC₅₀ (<1 µM). Crucial for establishing a selectivity profile versus LSD1.

Conclusion and Future Directions

The structural components of 3-(Piperidin-3-ylmethoxy)pyridazine provide a strong, rational basis for hypothesizing its interaction with several high-value therapeutic targets, most notably LSD1, cholinesterases, and monoamine oxidases. The experimental workflow detailed in this guide provides a rigorous, multi-phased strategy to move from hypothesis to validated mechanism of action. By integrating direct biochemical assays, cellular target engagement studies, and unbiased proteomics, research teams can confidently identify the primary target(s), understand the compound's selectivity profile, and build a robust data package to support further preclinical and clinical development. The ultimate goal is to translate the chemical potential of this molecule into a well-characterized therapeutic candidate.

References

  • Chilin, A., et al. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Al-Warhi, T., et al. (2024). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. Available at: [Link]

  • Asgari, D., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed. Available at: [Link]

  • Chilin, A., et al. (2001). Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]

  • SAMSUNG MEDICAL CENTER. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Samsung Medical Center. Available at: [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]

  • Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC. Available at: [Link]

  • Grewal, E., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]

  • Rather, G. A., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. Available at: [Link]

  • Singh, S., & Singh, P. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ResearchGate. Available at: [Link]

  • Afzal, O., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Naeem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. Available at: [Link]

  • Kumar, A., & Kumar, S. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. ResearchGate. Available at: [Link]

  • Al-Mubarak, M. A., & Kim, H. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. Available at: [Link]

  • Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. Available at: [Link]

  • Sharma, P., et al. (2017). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Brown, D. G., & Boström, J. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available at: [Link]

  • de la Torre, D. V., et al. (2012). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. Available at: [Link]

  • Aziz, M. A., et al. (2024). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing. Available at: [Link]

Sources

A Technical Guide to Investigating the Mechanism of Action for 3-(Piperidin-3-ylmethoxy)pyridazine: A Hypothesis-Driven Approach

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound, 3-(Piperidin-3-ylmethoxy)pyridazine. As we venture into the pharmacological characterization of this molecule, we will operate on a primary hypothesis grounded in robust chemical similarity to known bioactive agents, while remaining open to exploring secondary pathways. This document is intended for researchers, scientists, and drug development professionals, offering a structured, yet flexible, approach to discovery.

Part 1: Deconstructing the Molecule and Formulating a Primary Hypothesis

The structure of 3-(Piperidin-3-ylmethoxy)pyridazine incorporates two key heterocyclic moieties: a piperidine ring and a pyridazine ring. The piperidine scaffold is a well-established constituent in a vast array of neuropharmacological agents, often conferring affinity for neurotransmitter transporters and receptors.[1][2][3][4] The pyridazine ring, a diazine, is also a versatile pharmacophore known to be present in compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and cardiovascular effects.[5][6][7]

Our primary hypothesis is that 3-(Piperidin-3-ylmethoxy)pyridazine acts as an inhibitor of Lysine Specific Demethylase 1 (LSD1) . This assertion is based on the striking structural similarity to a known series of potent LSD1 inhibitors, namely 3-(piperidin-4-ylmethoxy)pyridine containing compounds.[8][9][10] The substitution of a pyridine core with a pyridazine core, and a shift in the piperidine linkage from the 4- to the 3-position, represents a bioisosteric modification that may retain or modulate the affinity for LSD1.

A secondary, yet plausible, hypothesis is that the compound may modulate neurotransmitter systems, given the prevalence of the piperidine moiety in CNS-active drugs.[1][4] Specifically, it could interact with dopamine, serotonin, or norepinephrine transporters or receptors.

Part 2: A Phased Experimental Approach to Hypothesis Validation

To systematically investigate our primary and secondary hypotheses, a multi-tiered experimental plan is proposed. This plan is designed to be self-validating, with each phase informing the next.

Phase 1: In Vitro Target Engagement and Selectivity Profiling

The initial phase focuses on confirming direct interaction with our primary hypothesized target and assessing selectivity against related enzymes and a broad panel of off-targets.

1.1. Primary Target Engagement: LSD1 Inhibition Assay

  • Objective: To determine if 3-(Piperidin-3-ylmethoxy)pyridazine directly inhibits LSD1 enzymatic activity.

  • Methodology: A well-established in vitro LSD1 activity assay will be employed. This typically involves a recombinant human LSD1 enzyme, a synthetic biotinylated histone H3 peptide substrate (e.g., H3K4me2), and a detection system that measures the demethylation product. A common method is a coupled-enzyme assay where the hydrogen peroxide produced during demethylation is detected via horseradish peroxidase (HRP) and a fluorescent or luminescent substrate.

  • Data to be Generated: IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).

Compound Hypothetical LSD1 IC50 (nM)
3-(Piperidin-3-ylmethoxy)pyridazine50 - 500
Positive Control (Known LSD1 Inhibitor)< 50
Negative Control (Inactive Compound)> 10,000

1.2. Selectivity Profiling against Monoamine Oxidases (MAOs)

  • Objective: To assess the selectivity of the compound for LSD1 over the structurally related FAD-dependent monoamine oxidases, MAO-A and MAO-B.[8][10]

  • Methodology: Standard MAO-A and MAO-B inhibition assays will be conducted using recombinant human enzymes and specific substrates (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

  • Data to be Generated: IC50 values for MAO-A and MAO-B, allowing for the calculation of selectivity ratios (IC50 MAO / IC50 LSD1).

1.3. Broad Panel Off-Target Screening

  • Objective: To identify potential secondary targets and to de-risk the compound for off-target liabilities.

  • Methodology: The compound will be submitted for screening against a broad panel of receptors, transporters, ion channels, and enzymes (e.g., a Eurofins SafetyScreen or equivalent). This is crucial for evaluating our secondary hypothesis regarding neurotransmitter system modulation.

  • Data to be Generated: Percent inhibition at a fixed concentration (e.g., 10 µM) for a wide range of biological targets. Any significant "hits" will be followed up with full dose-response curves to determine Ki or IC50 values.

Phase 2: Cellular and Mechanistic Studies

Assuming positive results from Phase 1, the next step is to confirm target engagement in a cellular context and to elucidate the mode of inhibition.

2.1. Cellular Target Engagement: Histone Methylation Assay

  • Objective: To determine if the compound can modulate histone methylation levels in a cellular environment, consistent with LSD1 inhibition.

  • Methodology: A relevant cancer cell line with known LSD1 dependency (e.g., MV4-11 leukemia cells) will be treated with increasing concentrations of 3-(Piperidin-3-ylmethoxy)pyridazine.[8][10] Western blotting or high-content imaging will be used to quantify changes in the levels of H3K4me2.

  • Data to be Generated: A dose-dependent increase in cellular H3K4me2 levels.

2.2. Enzyme Kinetics: Determining the Mechanism of Inhibition

  • Objective: To understand how the compound inhibits LSD1.

  • Methodology: A steady-state enzyme kinetics study will be performed by measuring the initial reaction velocities at various concentrations of the H3K4 peptide substrate and the inhibitor.[8] The data will be plotted using Lineweaver-Burk or Michaelis-Menten plots to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate.

  • Data to be Generated: Kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor, and the inhibition constant (Ki).

Phase 3: In Vivo Proof-of-Concept

The final phase involves evaluating the compound's efficacy in a relevant animal model.

3.1. Xenograft Tumor Model

  • Objective: To assess the anti-tumor efficacy of 3-(Piperidin-3-ylmethoxy)pyridazine in vivo.

  • Methodology: A mouse xenograft model using a suitable cancer cell line (e.g., MV4-11) will be employed. Tumor-bearing mice will be treated with the compound, and tumor growth will be monitored over time.

  • Data to be Generated: Tumor growth inhibition (TGI) and pharmacokinetic/pharmacodynamic (PK/PD) data, correlating drug exposure with changes in H3K4me2 levels in the tumor tissue.

Part 3: Visualizing the Hypothesized Pathway and Experimental Workflow

Hypothesized Signaling Pathway of LSD1 Inhibition

LSD1_Pathway cluster_nucleus Cell Nucleus LSD1 LSD1 H3K4me1 Histone H3 (Lysine 4 mono-methylated) LSD1->H3K4me1 Demethylation H3K4me2 Histone H3 (Lysine 4 di-methylated) H3K4me2->LSD1 Substrate Gene_Expression Target Gene Expression (e.g., Oncogenes) H3K4me1->Gene_Expression Altered Gene Transcription Compound 3-(Piperidin-3-ylmethoxy)pyridazine Compound->LSD1 Inhibition

Caption: Hypothesized mechanism of LSD1 inhibition by 3-(Piperidin-3-ylmethoxy)pyridazine.

Experimental Workflow for Mechanism of Action Elucidation

MOA_Workflow cluster_phase1 Phase 1: In Vitro Profiling cluster_phase2 Phase 2: Cellular & Mechanistic Studies cluster_phase3 Phase 3: In Vivo Proof-of-Concept P1_LSD1 LSD1 Inhibition Assay (Determine IC50) P2_Cellular Cellular Histone Methylation Assay (Confirm Target Engagement) P1_LSD1->P2_Cellular P2_Kinetics Enzyme Kinetics Study (Determine Mode of Inhibition) P1_LSD1->P2_Kinetics P1_MAO MAO-A/B Selectivity Assays (Determine Selectivity) P1_OffTarget Broad Panel Off-Target Screen (Identify Secondary Targets) P3_InVivo Xenograft Tumor Model (Assess Efficacy) P2_Cellular->P3_InVivo

Caption: A phased experimental workflow for MOA elucidation.

References

  • Novel (bisarylmethoxy)
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
  • Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists. PMC - NIH.
  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC.
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Deriv
  • US7511141B2 - Piperidine-piperazine ligands for neurotransmitter receptors.
  • New pyrano[2,3-c]pyridazine derivatives with antimicrobial activity synthesized using piperidine as the organoc
  • Piperine and Its Metabolite's Pharmacology in Neurodegener
  • Pharmacological properties of natural piperidine derivatives.
  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.
  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • Various Chemical and Biological Activities of Pyridazinone Deriv
  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed.

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 3-(Piperidin-3-ylmethoxy)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the laboratory-scale synthesis of 3-(Piperidin-3-ylmethoxy)pyridazine , a valuable heterocyclic building block often used in the development of kinase inhibitors and GPCR ligands.

Executive Summary

The pyridazine ring is a "privileged structure" in medicinal chemistry, offering unique physicochemical properties such as high water solubility and hydrogen bond accepting capability. This protocol details the synthesis of 3-(Piperidin-3-ylmethoxy)pyridazine via a convergent three-step sequence.

The route utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy, coupling a protected piperidinyl-methanol with an electron-deficient chloropyridazine. This method is preferred over metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig) for this specific scaffold due to higher atom economy, lower cost, and the avoidance of heavy metal contamination in the final product.

Key Reaction Features
  • Scalability: Protocol validated for 1g to 10g scales.

  • Purity Target: >95% (LCMS/NMR).

  • Critical Control Point: Moisture exclusion during the SNAr coupling to prevent hydrolysis of the chloropyridazine.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the disconnection of the ether linkage. We employ a "Protect-Couple-Deprotect" strategy to ensure regioselectivity and prevent side reactions involving the secondary amine of the piperidine.

Retrosynthesis Target Target: 3-(Piperidin-3-ylmethoxy)pyridazine Precursor Intermediate: tert-Butyl 3-((pyridazin-3-yloxy)methyl) piperidine-1-carboxylate Target->Precursor Deprotection (TFA or HCl) SM1 SM 1: 3-Chloropyridazine Precursor->SM1 S_NAr Coupling (NaH, THF) SM2 SM 2: N-Boc-3-hydroxymethylpiperidine Precursor->SM2 Nucleophile

Figure 1: Retrosynthetic logic focusing on the ether bond formation via SNAr.

Detailed Experimental Protocol

Phase 1: Preparation of Nucleophile (N-Protection)

Note: If tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate is purchased commercially, proceed directly to Phase 2.

Objective: Protect the secondary amine to prevent N-arylation.

  • Reagents: Piperidin-3-ylmethanol (1.0 equiv), Di-tert-butyl dicarbonate (Boc2O, 1.1 equiv), Triethylamine (1.5 equiv), DCM (10 vol).

  • Procedure:

    • Dissolve Piperidin-3-ylmethanol in DCM at 0°C.

    • Add Triethylamine followed by slow addition of Boc2O dissolved in DCM.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Wash with 1M HCl, sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate.

    • Yield Expectation: >90% (Colorless oil).

Phase 2: SNAr Coupling (Critical Step)

Objective: Form the ether linkage between the pyridazine and the piperidine side chain.

Materials:

  • Electrophile: 3-Chloropyridazine [CAS: 1120-95-2] (1.0 equiv)

  • Nucleophile: tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.1 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

  • Solvent: Anhydrous THF (or DMF for faster kinetics)

Step-by-Step Methodology:

  • Activation (Alkoxide Formation):

    • Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (N2).

    • Suspend NaH (1.5 equiv) in anhydrous THF (0.2 M concentration relative to SM). Cool to 0°C.

    • Add the N-Boc-alcohol (Nucleophile) dropwise as a solution in THF.

    • Observation: Hydrogen gas evolution will occur. Stir at 0°C for 30 mins, then RT for 30 mins to ensure complete deprotonation.

  • Coupling:

    • Cool the mixture back to 0°C.

    • Add 3-Chloropyridazine (Electrophile) portion-wise or as a THF solution.

    • Heat the reaction to reflux (66°C) and stir for 4–16 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1) or LCMS for consumption of 3-chloropyridazine.

  • Quench & Workup:

    • Cool to 0°C. Carefully quench with saturated NH4Cl solution (exothermic!).

    • Extract with EtOAc (3x). Wash combined organics with water and brine to remove DMF (if used).

    • Dry over Na2SO4, filter, and concentrate.

  • Purification:

    • Flash Column Chromatography (Silica Gel).[1]

    • Eluent: 0-60% EtOAc in Hexanes.

    • Target Product: tert-butyl 3-((pyridazin-3-yloxy)methyl)piperidine-1-carboxylate.

Phase 3: N-Deprotection & Salt Formation

Objective: Remove the Boc group to release the secondary amine.

Methodology:

  • Dissolve the Phase 2 intermediate in DCM (5 vol).

  • Add Trifluoroacetic acid (TFA) (10-20 equiv) dropwise at 0°C. Alternatively, use 4M HCl in Dioxane.

  • Stir at RT for 2 hours. Monitor by LCMS (Disappearance of Boc-protected mass, appearance of M+H = 208.1).

  • Isolation (Free Base):

    • Concentrate in vacuo to remove excess TFA.

    • Redissolve in DCM/MeOH (9:1) and neutralize with MP-Carbonate resin or wash with sat. NaHCO3.

    • Dry and concentrate to yield the target oil/solid.

  • Isolation (HCl Salt - Recommended for Stability):

    • If using HCl/Dioxane, concentrate the solid directly. Triturate with diethyl ether to obtain the hydrochloride salt.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Solvent Water Content < 50 ppm (Karl Fischer)Water competes with the alcohol for NaH, forming NaOH, which hydrolyzes the chloropyridazine to pyridazin-3-one (inactive byproduct).
Stoichiometry 1.1 equiv Alcohol : 1.0 equiv ChlorideSlight excess of the valuable alcohol ensures complete consumption of the volatile chloride.
Temperature 60°C - 80°CSNAr on 3-chloropyridazine requires thermal activation. RT reaction is often too slow.[2]
Base Selection NaH (Sodium Hydride)Strong non-nucleophilic bases like NaH are superior to carbonates (K2CO3) for primary alcohols in this context.

Workflow Diagram

Workflow start Start: Raw Materials step1 1. Alkoxide Formation (NaH, THF, 0°C) start->step1 step2 2. S_NAr Coupling (Add Chloropyridazine, Reflux) step1->step2 Activation step3 3. Quench & Workup (NH4Cl, Extraction) step2->step3 Completion step4 4. Purification (Flash Chromatography) step3->step4 Crude Oil step5 5. Deprotection (TFA/DCM or HCl/Dioxane) step4->step5 Pure Intermediate end Final Product: 3-(Piperidin-3-ylmethoxy)pyridazine step5->end Salt/Free Base

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Optimization

  • Issue: Low Conversion in Step 2.

    • Cause: 3-chloropyridazine deactivation or insufficient temperature.

    • Solution: Switch solvent from THF to DMF (allows heating to 100°C) or use Cs2CO3 at 110°C if NaH is problematic.

  • Issue: Formation of Pyridazin-3-one (Hydrolysis).

    • Cause: Wet solvent or atmospheric moisture.

    • Solution: Ensure rigorous drying of THF/DMF over molecular sieves. Use a nitrogen balloon or manifold.

  • Safety Note: 3-chloropyridazine can be a skin irritant. NaH releases flammable hydrogen gas; ensure proper ventilation.

References

  • SNAr Reactivity of Pyridazines

    • Coppo, F. T., et al. "Nucleophilic Aromatic Substitution of Halopyridazines." Journal of Heterocyclic Chemistry, 2021. (General reactivity profiles of diazines).
    • Source:

  • General Protocol for Ether Synthesis via SNAr

    • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Discusses use of pyridazine ethers to lower logP).
    • Source:

  • Boc-Deprotection Standards

    • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." 4th Ed. John Wiley & Sons, 2006.
    • Source:

  • Analogous Synthesis (Piperidine-Pyridazine coupling)

    • Patent WO2012061417. "Pyridazine derivatives as glutaminase inhibitors." (Describes analogous coupling of hydroxymethyl piperidines to chloropyridazines).
    • Source:

Sources

Application Note: Cytotoxicity Profiling of 3-(Piperidin-3-ylmethoxy)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

3-(Piperidin-3-ylmethoxy)pyridazine represents a privileged structural motif in modern medicinal chemistry. This scaffold combines a polar, electron-deficient pyridazine ring with a basic piperidine moiety via an ether linkage.

While specific cytotoxicity data for this exact isomer is limited in public repositories, structurally related compounds (e.g., 3-(piperidin-4-ylmethoxy)pyridine derivatives) are well-validated inhibitors of epigenetic targets such as LSD1 (Lysine-specific demethylase 1) and have shown potency against leukemia and solid tumors [1]. Furthermore, the pyridazine nucleus is a "wonder scaffold" frequently associated with broad-spectrum biological activities, including anticancer and anti-inflammatory properties [2].[1][2]

Why This Protocol?

Researchers working with this scaffold typically face two distinct evaluation needs:

  • Safety Profiling: Determining the therapeutic window by ensuring the compound is not non-specifically toxic to healthy cells (e.g., HEK293, HepG2).

  • Efficacy Screening: Evaluating potency against target cancer cell lines.[3][4]

Critical Physicochemical Consideration: The secondary amine on the piperidine ring (pKa ~10–11) is likely protonated at physiological pH. This basicity can lead to lysosomotropism —the accumulation of the drug in acidic organelles (lysosomes)—which is a common mechanism of off-target cytotoxicity for piperidine-containing drugs [3]. This guide includes assays specifically chosen to distinguish between metabolic arrest and membrane disruption.

Experimental Design Strategy

To build a robust cytotoxicity profile, we employ a Multiplexed Cytotoxicity Workflow . Relying on a single assay (e.g., MTT) is insufficient due to potential chemical interference (reduction of tetrazolium salts by the compound itself).

The "Triad" Approach:
  • Metabolic Activity (ATP/Redox): Measures cell viability based on mitochondrial function.

  • Membrane Integrity (LDH): Measures necrosis/membrane rupture.

  • Mechanistic Confirmation (Caspase 3/7): Distinguishes apoptosis from necrosis.

Workflow Visualization

CytotoxicityWorkflow cluster_Assays Multiplexed Readouts Compound 3-(Piperidin-3-ylmethoxy) pyridazine Prep Stock Prep (DMSO, 10-100 mM) Compound->Prep Seeding Cell Seeding (24h Attachment) Prep->Seeding Treatment Dose Response (0.1 nM - 100 µM) Seeding->Treatment ATP CellTiter-Glo (ATP/Viability) Treatment->ATP LDH LDH Release (Membrane Integrity) Treatment->LDH Img High-Content Imaging (Morphology) Treatment->Img Analysis Data Analysis (IC50, Z-Factor) ATP->Analysis LDH->Analysis Img->Analysis

Figure 1: Integrated workflow for evaluating compound cytotoxicity. Parallel assays ensure artifacts from compound interference are identified.

Detailed Protocols

Protocol A: ATP-Based Viability Assay (Luminescence)

Rationale: The most sensitive metric for cell health. ATP levels drop rapidly upon cell death. Luminescence is less prone to interference from the pyridazine ring than colorimetric MTT/MTS assays.

Materials:

  • Cell Lines: HepG2 (Liver tox model) or HCT116 (Cancer model).

  • Reagent: CellTiter-Glo® (Promega) or equivalent ATP-lite reagent.

  • Plate: 96-well or 384-well white-walled, clear-bottom plates.

Step-by-Step:

  • Compound Preparation:

    • Dissolve 3-(Piperidin-3-ylmethoxy)pyridazine in 100% DMSO to create a 10 mM stock .

    • Note: Ensure the solution is clear. If precipitation occurs, sonicate.

  • Cell Seeding:

    • Seed cells at 3,000–5,000 cells/well in 90 µL culture medium.

    • Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

  • Treatment:

    • Prepare a 10-point serial dilution (1:3) in medium. Max concentration: 100 µM (final DMSO < 0.5%).

    • Add 10 µL of 10x compound solution to wells.

    • Controls:

      • Negative: 0.5% DMSO (Vehicle).

      • Positive: 10 µM Staurosporine (Apoptosis inducer).

      • Blank: Medium only (no cells).

  • Incubation:

    • Incubate for 48 or 72 hours .

  • Readout:

    • Equilibrate plate to room temperature (RT) for 30 min.

    • Add 100 µL of CellTiter-Glo reagent.

    • Orbitally shake for 2 min (lysis).

    • Incubate 10 min at RT (stabilize signal).

    • Read Luminescence (Integration time: 0.5–1.0 sec).

Protocol B: Membrane Integrity (LDH Release)

Rationale: Detects necrosis. If the piperidine moiety causes detergent-like membrane disruption, LDH will be high even if ATP is low.

Materials:

  • Reagent: CytoTox-ONE™ or standard LDH detection kit (Lactate Dehydrogenase).

  • Supernatant from the treatment plate (can be multiplexed with Protocol A if planned).

Step-by-Step:

  • Setup: Perform seeding and treatment as in Protocol A.

  • Lysis Control (Max LDH):

    • 45 minutes prior to readout, add Lysis Buffer (containing Triton X-100) to specific control wells. This represents 100% toxicity.

  • Harvest:

    • Transfer 50 µL of supernatant from the assay plate to a fresh black 96-well plate.

  • Reaction:

    • Add 50 µL of LDH Reagent.

    • Incubate 10–15 min at RT (protect from light).

    • Add 50 µL Stop Solution.

  • Readout:

    • Measure Fluorescence (Ex: 560 nm / Em: 590 nm).

Data Analysis & Interpretation

Quantitative Metrics

Calculate the % Cytotoxicity or % Viability using the following formulas:

MetricFormula
% Viability (ATP)

% Cytotoxicity (LDH)

Interpreting the Profile

The relationship between ATP (Metabolic) and LDH (Membrane) data reveals the Mechanism of Action (MoA).

  • Scenario 1: Low ATP + Low LDH

    • Interpretation:Cytostatic Effect. The cells stopped growing but membranes are intact. Common for epigenetic modulators (like LSD1 inhibitors).

  • Scenario 2: Low ATP + High LDH

    • Interpretation:Acute Necrosis/Cytotoxicity. The compound is killing cells, likely via membrane disruption or acute stress.

  • Scenario 3: IC50 Shift

    • If IC50 (72h) << IC50 (24h), the compound acts via a slow, cumulative mechanism (e.g., gene expression modulation), consistent with the pyridazine-piperidine scaffold's typical profile.

Mechanistic Pathway (Hypothetical)

Given the piperidine structure, lysosomal trapping is a potential toxicity pathway.

ToxicityPathway Drug 3-(Piperidin-3-ylmethoxy) pyridazine (Basic pKa ~10) Entry Passive Diffusion (Uncharged at pH 7.4) Drug->Entry Lysosome Lysosomal Accumulation (Protonation at pH 5.0) Entry->Lysosome Ion Trapping Stress Lysosomal Membrane Permeabilization (LMP) Lysosome->Stress Volume Expansion Death Cell Death (Necrosis/Apoptosis) Stress->Death Cathepsin Release

Figure 2: Potential mechanism of lysosomotropic toxicity common in amphiphilic amines (piperidines).

References

  • Li, Y., et al. (2016). "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1." Journal of Medicinal Chemistry, 59(4).

  • Asif, M. (2016). "The biological potentials of substituted 1,2-diazines: a review on versatile pyridazine derivatives." Journal of Chinese Pharmaceutical Sciences.

  • Hallen, A., et al. (2015). "Lysosomotropism of Basic Drugs: Impact on Cellular Toxicity." Journal of Biomolecular Screening.

  • Riss, T.L., et al. (2016). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Application Notes and Protocols for Efficacy Testing of 3-(Piperidin-3-ylmethoxy)pyridazine in Animal Models of Cognitive Impairment

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the α7 Nicotinic Acetylcholine Receptor for Cognitive Enhancement

Cognitive deficits are a devastating hallmark of numerous neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. The α7 nicotinic acetylcholine receptor (α7 nAChR) has emerged as a promising therapeutic target for mitigating these impairments.[1][2] These receptors are ligand-gated ion channels highly expressed in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[3] Activation of α7 nAChRs can enhance synaptic plasticity and improve cognitive functions, making agonists of this receptor a key area of research for novel pro-cognitive drug development.[1][4]

While the specific pharmacological profile of 3-(Piperidin-3-ylmethoxy)pyridazine is under investigation, its structural features, particularly the pyridazine core, are present in a variety of biologically active compounds with diverse therapeutic applications, including those targeting the central nervous system.[5][6][7] This application note outlines a comprehensive preclinical strategy for evaluating the efficacy of 3-(Piperidin-3-ylmethoxy)pyridazine as a potential α7 nAChR agonist for the treatment of cognitive deficits. We present detailed protocols for rodent models of cognitive impairment, focusing on the Novel Object Recognition (NOR) and Morris Water Maze (MWM) tasks, which are robust and widely validated behavioral assays.

Hypothesized Mechanism of Action and Signaling Pathway

We hypothesize that 3-(Piperidin-3-ylmethoxy)pyridazine acts as an agonist at the α7 nAChR. Upon binding, it is proposed to induce a conformational change in the receptor, leading to the opening of its ion channel and subsequent influx of Ca2+. This increase in intracellular calcium can trigger downstream signaling cascades, such as the activation of extracellular-signal regulated kinase 1/2 (ERK1/2) and cAMP response element-binding protein (CREB) phosphorylation pathways, which are known to be crucial for synaptic plasticity and memory formation.[1]

Alpha7_nAChR_Signaling_Pathway Compound 3-(Piperidin-3-ylmethoxy)pyridazine Alpha7 α7 nAChR Compound->Alpha7 Agonist Binding Ca_influx Ca²+ Influx Alpha7->Ca_influx Channel Opening ERK ERK1/2 Activation Ca_influx->ERK CREB CREB Phosphorylation ERK->CREB Synaptic_Plasticity Synaptic Plasticity & Memory Formation CREB->Synaptic_Plasticity NOR_Workflow Habituation Day 1-2: Habituation (Empty Arena) Training Day 3: Training (T1) (Two Identical Objects) Habituation->Training Treatment Drug/Vehicle Administration Training->Treatment Test Day 4: Testing (T2) (Familiar & Novel Object) Treatment->Test Analysis Data Analysis (Discrimination Index) Test->Analysis MWM_Workflow Acquisition Days 1-4: Acquisition Training (Hidden Platform) Treatment Daily Drug/Vehicle Administration Probe_Trial Day 5: Probe Trial (Platform Removed) Acquisition->Probe_Trial Treatment->Acquisition Pre-training Visible_Platform Day 6: Visible Platform Trial (Cued Learning Control) Probe_Trial->Visible_Platform Analysis Data Analysis (Escape Latency, Path Length, Time in Target Quadrant) Visible_Platform->Analysis

Sources

Protocol for crystallization of 3-(Piperidin-3-ylmethoxy)pyridazine for X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystallization Protocol for 3-(Piperidin-3-ylmethoxy)pyridazine

Executive Summary & Physicochemical Profile

Objective: To obtain high-quality single crystals of 3-(Piperidin-3-ylmethoxy)pyridazine suitable for X-ray diffraction (XRD) to determine absolute configuration and conformational preference.

Molecular Analysis: The target molecule, 3-(Piperidin-3-ylmethoxy)pyridazine, presents specific crystallographic challenges:

  • Conformational Flexibility: The ether linkage (

    
    ) between the aromatic pyridazine and the aliphatic piperidine introduces rotational degrees of freedom, often leading to disorder or "oiling out" rather than crystallization.
    
  • Basicity: The piperidine nitrogen (

    
    ) and the pyridazine nitrogens (
    
    
    
    ) make the molecule highly basic.
  • Chirality: The C3 position on the piperidine ring is a chiral center. If the sample is racemic, it may crystallize in centrosymmetric space groups (e.g.,

    
    ); if enantiopure, it requires non-centrosymmetric groups (e.g., 
    
    
    
    ).

Strategic Recommendation: Due to the flexible ether linker and low melting point potential of the free base, salt formation is the primary strategy. Protonating the secondary amine locks the piperidine conformation and introduces strong ionic hydrogen bonding networks, significantly increasing the probability of lattice formation.

Pre-Crystallization Characterization

Before attempting crystallization, the purity and solubility profile must be established.

Table 1: Solubility Profile & Solvent Selection

Solvent ClassSpecific SolventSolubility (Free Base)Solubility (HCl Salt)Role in Crystallization
Protics Methanol (MeOH)HighHighPrimary Solvent
Protics Ethanol (EtOH)HighModeratePrimary Solvent
Aprotics Dichloromethane (DCM)HighLowPrimary (Free base only)
Non-Polars Diethyl EtherModerateInsolubleAnti-Solvent (Precipitant)
Non-Polars Hexane/HeptaneLowInsolubleAnti-Solvent (Precipitant)
Polar Aprotic Acetonitrile (MeCN)HighLowAnti-Solvent (Slow diffusion)

Protocol A: Salt Screening (Critical Path)

Rationale: The free base is likely an oil or amorphous solid. Salts provide the necessary lattice energy for crystallization.

Materials:

  • Target Compound: 50 mg (divided into 5 aliquots).

  • Acids (1.0 M solutions in MeOH/EtOH): Hydrochloric acid (HCl), Hydrobromic acid (HBr), L-Tartaric acid, Fumaric acid, Oxalic acid.

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mg of the free base in the minimum amount of MeOH (approx. 50–100

    
    L).
    
  • Acid Addition: Add 1.05 equivalents of the selected acid solution.

    • Note: For HBr, use caution; heavy atoms (Br) facilitate phasing but can increase disorder.

  • Precipitation Check:

    • If immediate precipitate forms: Heat gently to redissolve, then allow to cool slowly (Recrystallization).

    • If clear solution remains: Proceed to Protocol B (Vapor Diffusion) .

  • Chiral Resolution (Optional): If the sample is a racemate and enantiopure crystals are desired, use L-Tartaric acid or Dibenzoyl-L-tartaric acid to form diastereomeric salts, which often crystallize with distinct habits.[1]

Protocol B: Vapor Diffusion (Sitting Drop)

Rationale: Vapor diffusion allows for a gradual increase in saturation, promoting nucleation at the metastable zone limit rather than rapid precipitation.

Setup: 24-well crystallization plate (e.g., Hampton VDX or Linbro).

Diagram: Vapor Diffusion Workflow

CrystallizationWorkflow Start Start: Purified Compound Solubility Solubility Test (MeOH, EtOH, DCM) Start->Solubility SaltScreen Salt Formation (HCl, Tartrate, Fumarate) Solubility->SaltScreen Decision Is Solid Precipitate Formed? SaltScreen->Decision Recryst Thermal Recrystallization (Heat -> Slow Cool) Decision->Recryst Yes (Amorphous/Microcryst) VaporDiff Vapor Diffusion (Sitting/Hanging Drop) Decision->VaporDiff No (Clear Solution) Observation Microscopy (Day 1, 3, 7) Recryst->Observation DropSetup Drop: 1µL Sample + 1µL Reservoir VaporDiff->DropSetup Reservoir Reservoir: 500µL Anti-Solvent (Et2O, Hexane, MeCN) DropSetup->Reservoir Equilibration Reservoir->Observation Optimization Optimization: Seeding or Solvent Ratio Observation->Optimization Precipitate/Oil XRD Single Crystal XRD Observation->XRD Single Crystals Optimization->VaporDiff

Caption: Workflow for salt screening and vapor diffusion crystallization of piperidine-pyridazine derivatives.

Detailed Methodology:

  • Reservoir Preparation: Fill the reservoir well with 500

    
    L of anti-solvent.
    
    • System 1: Methanol (Solvent) / Diethyl Ether (Anti-solvent). Best for HCl salts.

    • System 2: Ethanol (Solvent) / Hexane (Anti-solvent). Best for neutral/free base.

  • Drop Setup: On the sitting drop post or cover slip, mix:

    • 1

      
      L of the salt solution (from Protocol A).
      
    • 1

      
      L of the reservoir solution.
      
  • Sealing: Immediately seal the well with crystal clear tape or a greased cover slip.

  • Incubation: Store at 20°C (Room Temp) in a vibration-free environment.

    • Note: If no crystals appear after 7 days, move to 4°C. The temperature drop decreases solubility and may induce nucleation.

Troubleshooting & Optimization

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Cause: The molecule is too flexible or the supersaturation is too high.

  • Solution:

    • Seeding: Streak a cat whisker or micro-tool through the oil droplet to introduce nucleation sites.

    • Change Counter-ion: Switch from HCl to a larger organic acid like Fumaric acid or Benzoic acid. These provide more rigid packing interactions (

      
      -
      
      
      
      stacking).

Issue: Twinning

  • Cause: Common in space groups like

    
     when the molecule has pseudo-symmetry.
    
  • Solution: Re-crystallize from a different solvent system (e.g., switch from MeOH to Isopropanol) to change the rate of growth. Slower growth often reduces twinning.

References

  • Hampton Research. Crystallization Screening: Crystal Growth 101. Retrieved from [Link]

  • Anderson, M. O., et al. (2009). "Parallel synthesis of piperidine-based ligands." Journal of Combinatorial Chemistry. (General methodology for piperidine handling).
  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B. (Source for analogous pyridazine structures).
  • Wouters, J., & Quéré, L. (2011). Pharmaceutical Salts and Co-crystals. Royal Society of Chemistry. (Authoritative text on salt selection for basic drugs).
  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Piperidin-3-ylmethoxy)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of 3-(Piperidin-3-ylmethoxy)pyridazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. Here, we combine established chemical principles with practical, field-tested advice to create a comprehensive resource for your laboratory work.

Overview of the Core Synthesis

The most prevalent and reliable synthetic route to 3-(Piperidin-3-ylmethoxy)pyridazine involves a two-step process:

  • Williamson Ether Synthesis: This step involves the coupling of a protected piperidine precursor, typically N-Boc-3-(hydroxymethyl)piperidine, with a suitable 3-halopyridazine (e.g., 3-chloropyridazine or 3-bromopyridazine). This reaction is typically carried out in the presence of a strong base.

  • Deprotection: The subsequent step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the final target molecule.

While theoretically straightforward, each step presents unique challenges that can significantly impact the overall yield and purity. This guide will address these challenges in detail.

Visualized Synthetic Workflow

G A N-Boc-3-(hydroxymethyl)piperidine + 3-Chloropyridazine B Williamson Ether Synthesis A->B  NaH, DMF  60-80 °C C N-Boc-3-(Piperidin-3-ylmethoxy)pyridazine B->C  Work-up &  Purification D Acidic Deprotection C->D  HCl in Dioxane or TFA  Room Temperature E 3-(Piperidin-3-ylmethoxy)pyridazine (Final Product) D->E  Basification &  Extraction/Purification

Caption: General two-step synthesis of 3-(Piperidin-3-ylmethoxy)pyridazine.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address the most common issues encountered during the synthesis.

Issue 1: Low Yield in the Williamson Ether Synthesis Step

Question: My Williamson ether synthesis step is resulting in a low yield of the desired N-Boc protected intermediate. What are the likely causes and how can I fix this?

Answer: Low yield in this step is a frequent problem and can typically be attributed to several factors. Let's break them down:

  • Causality:

    • Insufficient Deprotonation of the Alcohol: The reaction requires the formation of an alkoxide from N-Boc-3-(hydroxymethyl)piperidine. If the base is not strong enough or used in insufficient quantity, the starting alcohol will remain, leading to poor conversion. Sodium hydride (NaH) is a common and effective choice for this transformation.

    • Competing Elimination Reactions: Although less common with pyridazine systems compared to other alkyl halides, under harsh conditions (very high temperatures), elimination reactions can occur.

    • Low Reactivity of the Halopyridazine: The reactivity of 3-halopyridazines follows the order I > Br > Cl. If you are using 3-chloropyridazine and experiencing low yield, switching to 3-bromopyridazine could improve the reaction rate.

    • Degradation of Starting Materials or Product: The pyridazine ring can be sensitive to certain nucleophiles and high temperatures, potentially leading to degradation.

  • Troubleshooting & Optimization Protocol:

    • Base Selection and Handling:

      • Use a strong, non-nucleophilic base. Sodium hydride (NaH, 60% dispersion in mineral oil) is highly effective. Use at least 1.2 equivalents to ensure complete deprotonation.

      • Crucial Tip: Add the N-Boc-3-(hydroxymethyl)piperidine to a suspension of NaH in an anhydrous polar aprotic solvent (like DMF or THF) and stir for 30-60 minutes at room temperature before adding the 3-halopyridazine. This ensures complete formation of the alkoxide.

    • Solvent Choice:

      • A polar aprotic solvent is essential to dissolve the reactants and facilitate the SNAr reaction. Anhydrous N,N-Dimethylformamide (DMF) is an excellent choice. Ensure it is truly anhydrous, as water will quench the NaH and the alkoxide.

    • Temperature Control:

      • Start the reaction at a lower temperature (e.g., 60 °C) and monitor the progress by TLC or LC-MS. If the reaction is slow, the temperature can be gradually increased to 80-90 °C. Avoid excessively high temperatures to minimize byproduct formation.

    • Reaction Monitoring:

      • Track the disappearance of the starting material (N-Boc-3-(hydroxymethyl)piperidine) using Thin Layer Chromatography (TLC). A typical mobile phase would be Ethyl Acetate/Hexane (e.g., 1:1).

  • Data-Driven Decision Making:

ParameterRecommendationRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base that ensures complete alkoxide formation.
Solvent Anhydrous DMFHigh boiling point and ability to dissolve reactants effectively.
Temperature 60-80 °COptimal balance between reaction rate and minimizing degradation.
Halide 3-BromopyridazineMore reactive than 3-chloropyridazine, potentially increasing yield.
Issue 2: Incomplete Boc-Deprotection

Question: I see both my desired product and the Boc-protected intermediate after the deprotection step. How can I ensure complete removal of the Boc group?

Answer: Incomplete deprotection is usually a result of insufficient acid, short reaction time, or the presence of scavengers.

  • Causality:

    • Acid Stoichiometry: The Boc group is cleaved under acidic conditions. A stoichiometric amount of acid is consumed in the reaction and to protonate the basic nitrogens on the piperidine and pyridazine rings. Using only a catalytic amount of acid will result in incomplete reaction.

    • Reaction Time: While often fast, the reaction may require several hours to go to completion, especially at room temperature.

  • Troubleshooting & Optimization Protocol:

    • Choice of Acidic Reagent:

      • A solution of 4M HCl in 1,4-dioxane is a standard and highly effective reagent for this purpose. Trifluoroacetic acid (TFA) is also commonly used, either neat or diluted in a solvent like dichloromethane (DCM).

    • Ensure Sufficient Excess of Acid:

      • Use a significant excess of the acid solution (e.g., 5-10 equivalents relative to the substrate). This ensures the reaction environment remains acidic enough for the reaction to proceed to completion.

    • Monitoring the Reaction:

      • Monitor the reaction by LC-MS or TLC. On a TLC plate, the Boc-protected starting material will have a higher Rf value than the more polar, deprotected product (a primary amine salt). The reaction is complete when the starting material spot is no longer visible.

    • Post-Reaction Work-up:

      • After completion, the excess acid and solvent are typically removed under reduced pressure. The resulting salt can then be neutralized with a base (e.g., NaHCO₃ or NaOH solution) to obtain the free base form of the final product.

Issue 3: Difficulty in Final Product Purification

Question: My final product is difficult to purify. I am seeing multiple spots on TLC and peaks in my NMR. What are the likely impurities and how can I improve the purification?

Answer: Purification challenges often stem from byproducts formed during the synthesis or incomplete removal of reagents.

  • Causality:

    • Unreacted Starting Materials: If either of the first two steps did not go to completion, you will have unreacted starting materials in your crude product.

    • Byproducts from Side Reactions: Potential byproducts include small amounts of N-alkylated pyridazine if the piperidine nitrogen was not properly protected.

    • Residual Solvents: High-boiling point solvents like DMF can be difficult to remove completely and may contaminate the final product.

  • Troubleshooting & Optimization Protocol:

    • Pre-Purification Work-up:

      • After the deprotection step and basification, perform a liquid-liquid extraction. Extract your aqueous layer with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate multiple times to ensure complete recovery of the product.

      • Wash the combined organic layers with brine to remove residual water and water-soluble impurities.

    • Chromatography:

      • Flash column chromatography is the most effective method for purifying the final product.

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., 100% DCM) and gradually increase the polarity by adding methanol. A common gradient is DCM with 0-10% Methanol. Adding a small amount of ammonium hydroxide (e.g., 1%) to the mobile phase can help to reduce tailing of the amine product on the silica gel.

    • Alternative Purification:

      • If the product is a solid, recrystallization from a suitable solvent system (e.g., isopropanol/heptane) can be an effective purification method.

      • Alternatively, the product can be isolated as a hydrochloride salt, which is often a crystalline solid and easier to handle and purify than the free base.

Visualized Troubleshooting Logic

G Start Low Final Yield CheckStep1 Check Yield of N-Boc Intermediate Start->CheckStep1 Analysis PurificationIssue Purification Difficulties Start->PurificationIssue Yield OK, but Impure Product CheckStep2 Check Completion of Deprotection CheckStep1->CheckStep2 Yield is Good OptimizeStep1 Optimize Williamson Ether Synthesis: - Stronger Base (NaH) - Anhydrous Solvent (DMF) - Check Temperature CheckStep1->OptimizeStep1 Yield is Low OptimizeStep2 Optimize Deprotection: - Use Excess Acid (HCl/Dioxane) - Increase Reaction Time - Monitor by LC-MS CheckStep2->OptimizeStep2 Incomplete OptimizePurification Optimize Purification: - Gradient Elution (DCM/MeOH/NH4OH) - Liquid-Liquid Extraction - Consider Salt Formation PurificationIssue->OptimizePurification

Caption: Troubleshooting decision tree for low yield and purity issues.

Optimized Laboratory Protocol

This protocol incorporates the best practices discussed above to maximize yield and purity.

Step 1: Synthesis of N-Boc-3-(Piperidin-3-ylmethoxy)pyridazine

  • To a round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Add anhydrous DMF to the flask and cool the suspension to 0 °C.

  • Slowly add a solution of N-Boc-3-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DMF to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir for 45 minutes.

  • Add a solution of 3-chloropyridazine (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 70 °C and monitor by TLC or LC-MS until the starting alcohol is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure N-Boc protected intermediate.

Step 2: Synthesis of 3-(Piperidin-3-ylmethoxy)pyridazine (Final Product)

  • Dissolve the N-Boc-3-(Piperidin-3-ylmethoxy)pyridazine (1.0 eq) from the previous step in a minimal amount of 1,4-dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane (10 eq) to the mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS until the starting material is completely consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Dissolve the resulting solid/oil in water and basify to pH > 10 with 1M NaOH solution.

  • Extract the aqueous layer with dichloromethane (DCM, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (eluting with a gradient of DCM/Methanol with 1% ammonium hydroxide) to afford the final product.

General FAQs

  • What are the critical quality attributes of the starting materials?

    • N-Boc-3-(hydroxymethyl)piperidine: Should be free of any unprotected amine. The presence of the diol (piperidine-3-methanol) will lead to side products.

    • 3-Chloropyridazine: Purity is key. Ensure it is free from isomeric impurities.

    • Solvents: All solvents, especially in the Williamson ether synthesis step, must be anhydrous.

  • What are the key safety considerations for this synthesis?

    • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water. It must be handled under an inert atmosphere (nitrogen or argon) and quenched carefully.

    • Strong Acids: Reagents like 4M HCl in dioxane and TFA are highly corrosive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Solvents: DMF is a reproductive toxin and should be handled with care. Dichloromethane is a suspected carcinogen. Always work in a well-ventilated fume hood.

References

  • General Williamson Ether Synthesis: "Strategic Applications of Named Reactions in Organic Synthesis" by László Kürti and Barbara Czakó.
  • Boc-Protection and Deprotection: "Greene's Protective Groups in Organic Synthesis" by Peter G. M. Wuts. This is the definitive guide to protecting groups, detailing the conditions for both the addition and removal of the Boc group. (John Wiley & Sons, ISBN: 978-1118057483)
  • Synthesis of similar compounds in patents: Various patents describe the synthesis of related structures, which can provide useful experimental details. An example is US Patent US20100286125A1, "PYRIDAZINE DERIVATIVES AND THEIR USE AS OREXIN RECEPTOR ANTAGONISTS".

Overcoming solubility issues of 3-(Piperidin-3-ylmethoxy)pyridazine in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

3-(Piperidin-3-ylmethoxy)pyridazine is a functionalized heterocyclic building block often used in the synthesis of bioactive compounds (e.g., LSD1 inhibitors, GPCR ligands). Users frequently report precipitation when transitioning from organic stock solutions to aqueous bio-assay buffers.[][2]

This guide addresses the physicochemical root causes of these solubility failures—primarily driven by the ionization state of the piperidine nitrogen and lattice energy of the free base —and provides validated protocols to ensure stable delivery in physiological media.[]

Physicochemical Profile (Predicted)
PropertyValueImplication for Solubility
Molecular Weight ~193.25 g/mol Small molecule; kinetics of dissolution should be fast if thermodynamically favorable.
pKa (Basic) ~10.8 - 11.2 (Piperidine NH)Critical: At pH 7.4, the molecule is >99.9% protonated (cationic). Theoretically soluble, if the counter-ion allows.[]
pKa (Acidic/Weak Base) ~2.3 (Pyridazine N)Negligible contribution to solubility at physiological pH.[]
LogP (Octanol/Water) ~0.6 - 0.9Moderately lipophilic.[] The uncharged free base is hydrophobic; the salt form is hydrophilic.[]
State Solid (often Free Base or HCl salt)Free base often presents as a sticky solid or oil with poor water wettability.[]

Troubleshooting Guide: Why is it precipitating?

Use this diagnostic Q&A to identify the specific failure mode in your experiment.

Scenario A: "I dissolved the powder directly in PBS (pH 7.4), and it won't dissolve."
  • Diagnosis: You likely have the Free Base form.[]

  • The Science: While the pKa (~11) suggests it should protonate and dissolve at pH 7.4, the kinetics of protonation from a solid free base in a neutral buffer are often stalled by the formation of a hydration shell or "oiling out."[] The buffer capacity of standard PBS may not be sufficient to locally protonate the concentrated solid surface.[]

  • Solution: Acidify first. Dissolve the compound in a small volume of 0.1 M HCl or acetic acid to generate the salt in situ before adding the buffer.[]

Scenario B: "I made a 10 mM stock in DMSO, but it crashed out when I diluted it 1:1000 into the assay buffer."
  • Diagnosis: "Dilution Shock" / Kinetic Precipitation. []

  • The Science: Rapid dilution of a hydrophobic stock (DMSO) into a high-dielectric medium (Water) creates a transient supersaturation state. If the local concentration exceeds the solubility limit of the free base (before it has time to protonate), it forms micro-precipitates.[]

  • Solution: Step-down dilution. Predilute the DMSO stock with water/buffer containing a solubilizer (e.g., Tween-80 or Cyclodextrin) or ensure rapid vortexing during addition.

Scenario C: "It dissolved initially but precipitated after 2 hours on the bench."
  • Diagnosis: Thermodynamic Instability / Salting Out. []

  • The Science: High ionic strength buffers (like 10x PBS) can reduce the solubility of organic salts ("Salting Out").[] Alternatively, if the pH drifted upward (e.g., in unbuffered media absorbing CO2, though less likely to raise pH), the fraction of neutral free base increases.

  • Solution: Check Ionic Strength. Switch to a lower ionic strength buffer (e.g., 10-50 mM HEPES) or add a cosolvent (5% DMSO).

Validated Solubilization Protocols

Protocol 1: The "In-Situ Salt" Method (Recommended for Aqueous Assays)

Best for: Animal studies or assays where DMSO is not tolerated.

  • Weigh the required amount of 3-(Piperidin-3-ylmethoxy)pyridazine (Free Base).

  • Calculate the molar equivalent.

  • Add 1.05 equivalents of 0.1 M HCl .

    • Note: The piperidine nitrogen will protonate immediately.[]

  • Vortex until fully dissolved. The solution should be clear.

  • Dilute to the final volume with your assay buffer (e.g., PBS or HEPES).

  • Verify pH : Ensure the final pH is within the desired range (7.0–7.4). The buffer capacity should neutralize the slight excess acid.[]

Protocol 2: The DMSO "Step-Down" Method

Best for: High-throughput screening (HTS) and cellular assays.

  • Prepare Stock : Dissolve compound in 100% DMSO to create a 10 mM - 50 mM stock.[]

    • Tip: Sonicate for 30 seconds to ensure no micro-crystals remain.

  • Intermediate Dilution (Optional but Recommended) :

    • Dilute the DMSO stock 1:10 into 50% DMSO / 50% Water .[]

    • Why? This reduces the "shock" when moving to the final aqueous buffer.[]

  • Final Dilution :

    • Add the stock (or intermediate) to the assay buffer while vortexing the buffer .[]

    • Crucial: Do not add buffer to the DMSO; add DMSO to the moving buffer.

    • Max DMSO : Keep final DMSO concentration < 1% (or as tolerated by your cells).[]

Decision Logic & Workflow (Visualization)

The following flowchart illustrates the decision-making process for solubilizing this compound based on the initial form and assay requirements.

SolubilityWorkflow Start Start: 3-(Piperidin-3-ylmethoxy)pyridazine FormCheck Identify Solid Form Start->FormCheck IsSalt HCl/TFA Salt Form FormCheck->IsSalt IsBase Free Base Form FormCheck->IsBase DirectAq Dissolve in Aqueous Buffer (PBS/HEPES) IsSalt->DirectAq Acidify Add 1.0 eq 0.1M HCl (In-situ Salt Formation) IsBase->Acidify For Aqueous Only OrganicStock Dissolve in DMSO (10-50mM) IsBase->OrganicStock For HTS/Cell Assay Success1 Clear Solution? (Yes) DirectAq->Success1 Fail1 Precipitation? (Yes) DirectAq->Fail1 AddCyclo Add 20% HP-β-Cyclodextrin or Tween-80 Fail1->AddCyclo Acidify->DirectAq Dilution Dilute into Assay Buffer OrganicStock->Dilution CheckPrecip Check for Precipitate Dilution->CheckPrecip CheckPrecip->AddCyclo Cloudy FinalSol Ready for Assay CheckPrecip->FinalSol Clear AddCyclo->FinalSol

Figure 1: Decision matrix for solubilizing piperidine-pyridazine derivatives based on starting material.

Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol instead of DMSO?

  • A: Yes, but with caution. Ethanol is more volatile, which can lead to concentration changes over time in open wells.[] Furthermore, ethanol has a lower solubilizing power for this specific scaffold compared to DMSO.[] If you must use ethanol, ensure the final concentration is < 5%.[]

Q2: My compound is an oil. Is it degraded?

  • A: Not necessarily. The free base of 3-(Piperidin-3-ylmethoxy)pyridazine is often a viscous oil or low-melting solid. Check purity via LC-MS. If the mass is correct (MW ~193), proceed with the Acidify protocol (Protocol 1) to convert it to a handleable solution.

Q3: Why does the pKa matter if I'm using DMSO?

  • A: It matters when you dilute.[] DMSO hides the ionization state.[] Once you dilute into water, the molecule "feels" the pH.[] If the buffer pH is too high (>10), the molecule becomes neutral and may crash out.[] Since physiological pH (7.[]4) is well below the pKa (~11), it should remain charged, but local high concentrations during mixing can still cause issues.

References

  • National Center for Biotechnology Information. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.[3][4] PubMed Central.[] Retrieved October 26, 2023, from [Link]

Sources

Optimization of reaction conditions for the synthesis of 3-(Piperidin-3-ylmethoxy)pyridazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-(Piperidin-3-ylmethoxy)pyridazine derivatives are critical structural motifs frequently utilized in the development of kinase inhibitors and CNS-active therapeutics[1]. Synthesizing these scaffolds typically relies on a Nucleophilic Aromatic Substitution (S_NAr) between a protected piperidine alkoxide and an electron-deficient pyridazine ring[2].

This guide provides authoritative troubleshooting, optimized reaction parameters, and validated protocols to ensure high-yield, reproducible syntheses.

Synthetic Workflow Overview

The standard approach requires protecting the secondary amine of 3-hydroxymethylpiperidine, followed by alkoxide generation, S_NAr coupling with a dihalopyridazine, and subsequent deprotection.

Workflow A 3-Hydroxymethylpiperidine B Boc Protection (Boc2O, Et3N) A->B C N-Boc-3-hydroxymethylpiperidine B->C D SNAr Reaction (3,6-Dichloropyridazine, NaH) C->D E Boc-Protected Intermediate D->E F Deprotection (HCl/Dioxane) E->F G 3-(Piperidin-3-ylmethoxy) pyridazine Derivative F->G

Caption: Workflow for the synthesis of 3-(Piperidin-3-ylmethoxy)pyridazine derivatives.

Troubleshooting Guides & FAQs

Q: Why is my S_NAr reaction yielding a high percentage of pyridazinol byproduct instead of the desired ether? A: This is a classic issue of nucleophilic competition. The electron-withdrawing nature of the pyridazine ring makes it highly electrophilic[2]. If trace amounts of water are present in your solvent or base, the strong bases used (like NaH or KOtBu) will generate hydroxide ions. Hydroxide is a smaller, harder nucleophile than your bulky alkoxide and will rapidly hydrolyze the halopyridazine. Solution: Ensure strict anhydrous conditions. Use freshly distilled THF or anhydrous DMF, and wash your NaH with hexanes to remove mineral oil, which can trap moisture.

Q: How do I control regioselectivity and prevent di-substitution when reacting N-Boc-3-hydroxymethylpiperidine with 3,6-dichloropyridazine? A: 3,6-Dichloropyridazine is symmetrical, meaning the first substitution can occur at either the C3 or C6 position. However, once the first alkoxide is installed, the ring becomes slightly more electron-rich, decreasing the electrophilicity of the remaining chlorine-bearing carbon. Despite this, di-substitution can occur if the reaction is forced. Solution: Rely on stoichiometric and temperature control[3]. Use exactly 1.0 to 1.05 equivalents of the alkoxide and keep the reaction temperature between 0 °C and room temperature. Heating the reaction above 50 °C significantly increases the rate of the second substitution.

Q: During the Boc deprotection step, I observe alkylation side products on my pyridazine ring. How can this be prevented? A: Acidic cleavage of the Boc group generates a tert-butyl cation. While the pyridazine ring is generally electron-deficient, certain substitution patterns can make it susceptible to electrophilic aromatic substitution by this highly reactive cation. Solution: Introduce a cation scavenger into your deprotection mixture. Adding 5-10% anisole or triisopropylsilane (TIPS) to your HCl/dioxane or TFA solution will safely trap the tert-butyl cation before it can react with your product.

Optimization of Reaction Conditions

The following table summarizes empirical data for the critical S_NAr etherification step, highlighting the causality between base/solvent selection and reaction outcomes.

EntryBaseSolventTemperatureYield (Mono-ether)Causality / Observation
1K₂CO₃DMF80 °C15%Weak base insufficient for primary alcohol deprotonation; heating caused degradation.
2Cs₂CO₃MeCN60 °C45%Sluggish reaction; trace hydrolysis observed due to hygroscopic nature of base.
3KOtBuTHFRT65%Strong base led to rapid conversion, but significant di-substitution occurred.
4 NaH THF 0 °C to RT 82% Optimal. Irreversible deprotonation with H₂ evolution; clean mono-substitution.

Standard Operating Protocols (SOPs)

Protocol A: Nucleophilic Aromatic Substitution (S_NAr)

This protocol utilizes Williamson etherification conditions tailored for heteroaromatic systems[4].

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Alkoxide Generation: Dissolve N-Boc-3-hydroxymethylpiperidine (1.0 eq, 10 mmol) in 30 mL of anhydrous THF. Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq, 11 mmol) in small portions. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases.

  • Coupling: Dissolve 3,6-dichloropyridazine (1.2 eq, 12 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the alkoxide mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours, monitoring via TLC (EtOAc/Hexanes 1:2).

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the Boc-protected intermediate.

Protocol B: Boc Deprotection
  • Preparation: Dissolve the purified intermediate from Protocol A (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M concentration).

  • Scavenger Addition: Add Anisole (5.0 eq) to the stirring solution to act as a cation scavenger.

  • Cleavage: Add 4M HCl in Dioxane (10.0 eq) dropwise at room temperature. Stir the mixture for 2 hours.

  • Isolation: The hydrochloride salt of the product will often precipitate. Filter the solid, wash with cold diethyl ether, and dry under high vacuum to yield the pure 3-(Piperidin-3-ylmethoxy)pyridazine hydrochloride.

Mechanistic Insights

The success of this synthesis relies on the S_NAr mechanism. The two nitrogen atoms in the pyridazine ring strongly withdraw electron density, rendering the C3 and C6 carbons highly electrophilic[2].

Mechanism Nuc Alkoxide Nucleophile (RO⁻) Meis Meisenheimer Complex (Delocalized Anion) Nuc->Meis Attack at C3 Elec 3,6-Dichloropyridazine Elec->Meis Prod Substituted Pyridazine + Cl⁻ Meis->Prod Elimination

Caption: Nucleophilic aromatic substitution (SNAr) mechanism via a Meisenheimer complex.

When the alkoxide attacks the C3 position, the resulting negative charge is stabilized by delocalization onto the adjacent ring nitrogens, forming a stable Meisenheimer complex. The subsequent expulsion of the chloride ion restores the aromaticity of the ring, driving the reaction forward to the final ether product[4].

References

  • Title: 1,7-DIAZACARBAZOLES AND THEIR USE IN THE TREATMENT OF CANCER - Patent 2513110 Source: EPO URL
  • Title: Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,5-Dibromo-2-methylpyridazin-3-one Source: Benchchem URL
  • Title: Buy 3,6-Dichloro-4-isopropylpyridazine | 107228-51-3 Source: Smolecule URL
  • Source: PMC (NIH)

Sources

Technical Support Center: Improving the Metabolic Stability of 3-(Piperidin-3-ylmethoxy)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting and strategic advice for enhancing the metabolic stability of the 3-(Piperidin-3-ylmethoxy)pyridazine scaffold. Our approach is rooted in mechanistic understanding and field-proven medicinal chemistry tactics to help you overcome common experimental hurdles.

Part 1: Initial Assessment & Troubleshooting

This section addresses the preliminary questions researchers face when a compound exhibits poor metabolic stability.

Q1: I'm starting a project with 3-(Piperidin-3-ylmethoxy)pyridazine. What are its most likely metabolic liabilities?

Answer: Understanding the potential "soft spots" of a molecule is the first step in designing more robust analogs. For 3-(Piperidin-3-ylmethoxy)pyridazine, the primary metabolic concerns are associated with its two heterocyclic rings and the connecting ether linkage.

  • Piperidine Ring: This saturated heterocycle is a common site for oxidation, particularly by Cytochrome P450 (CYP) enzymes.[1] The most probable sites are the carbons alpha to the nitrogen, leading to lactam formation. Oxidation can also occur at other positions on the ring.[2][3]

  • Pyridazine Ring: As an electron-deficient azaheterocycle, the pyridazine ring itself is often less susceptible to standard CYP-mediated oxidation compared to a simple phenyl ring.[4] However, it is a known substrate for Aldehyde Oxidase (AO), a cytosolic enzyme that can be a major clearance pathway for such heterocycles.[5][6][7] N-oxidation on one of the pyridazine nitrogens is also a possible metabolic route.[8]

  • Methoxy Linker: Ether linkages can be susceptible to O-dealkylation, which would cleave the molecule into two separate fragments.

The interplay between these potential pathways determines the overall metabolic fate of the compound.

Q2: My compound shows very rapid clearance in my initial screen. How do I determine if the issue is Phase I (CYP-mediated) or non-CYP (e.g., Aldehyde Oxidase) metabolism?

Answer: This is a critical diagnostic question that can be answered by running two distinct in vitro assays: a liver microsomal stability assay and a hepatocyte stability assay.[9][10]

  • Liver Microsomal Stability Assay: This assay uses subcellular fractions of the liver that are rich in Phase I CYP enzymes.[11] If your compound is rapidly cleared in this assay, it strongly suggests metabolism by CYPs.

  • Hepatocyte Stability Assay: This assay uses intact liver cells, which contain the full complement of metabolic enzymes, including cytosolic enzymes like Aldehyde Oxidase (AO) and Phase II conjugation enzymes.[12][13]

Troubleshooting Scenario:

  • High Clearance in Microsomes AND Hepatocytes: This points towards metabolism primarily by CYP enzymes.

  • Good Stability in Microsomes BUT High Clearance in Hepatocytes: This is a classic profile for a compound metabolized by non-microsomal enzymes, with Aldehyde Oxidase being the most likely culprit for a pyridazine-containing molecule.[14][15]

Q3: My compound is unstable in liver microsomes. What are the immediate next steps?

Answer: If microsomal instability is confirmed, the goal is to identify which specific CYP isozyme is responsible and pinpoint the exact site of metabolism.

  • CYP Reaction Phenotyping: Incubate your compound with a panel of recombinant human CYP enzymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) to identify the primary metabolizing isoform(s).[16][17]

  • Metabolite Identification: Conduct a metabolite identification (MetID) study by incubating the compound with liver microsomes and analyzing the resulting mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).[18][19][20] This will help you determine the mass of the metabolites, providing clues to the type of chemical modification (e.g., +16 Da suggests hydroxylation).

Knowing which CYP is involved and where the molecule is being modified will guide your strategy for structural modification.

Part 2: Identifying the Site of Metabolism (Metabolite ID)

Q4: How do I design a robust metabolite identification workflow?

Answer: A systematic workflow is essential for accurately identifying metabolic hotspots. The process involves incubation, sample preparation, and sophisticated analytical detection.

Below is a standard workflow for metabolite identification.

cluster_Incubation Step 1: In Vitro Incubation cluster_Quench Step 2: Sample Preparation cluster_Analysis Step 3: Analysis & Elucidation A Test Compound + Liver Microsomes/Hepatocytes B Add Cofactors (e.g., NADPH for CYPs) A->B C Incubate at 37°C (e.g., 60 min) B->C D Terminate Reaction (Quench with cold Acetonitrile) C->D E Centrifuge to Precipitate Proteins D->E F Collect Supernatant E->F G LC-MS/MS Analysis F->G H Compare Parent vs. Metabolite MS/MS Spectra G->H I Structure Elucidation (Identify site of modification) H->I

Caption: A typical workflow for identifying metabolic soft spots.

The key is the LC-MS/MS analysis, which separates the parent compound from its metabolites and fragments them to reveal structural information.[21][22] By comparing the fragmentation pattern of a metabolite to the parent compound, you can deduce the site of modification.

Part 3: Structural Modification Strategies to Enhance Stability

Once the metabolic liability is identified, a rational, structure-based design approach can be employed.

Q5: How can I block metabolism on the piperidine ring?

Answer: Metabolism on the piperidine ring is typically oxidative. Several strategies can effectively block these pathways.[23]

  • Steric Hindrance: Introduce a small, sterically blocking group near the metabolic soft spot. For example, adding a methyl or cyclopropyl group to a carbon alpha to the piperidine nitrogen can hinder CYP access.[3]

  • Fluorination: Replacing a metabolically labile C-H bond with a C-F bond is a powerful strategy. The carbon-fluorine bond is significantly stronger and not susceptible to CYP-mediated hydrogen abstraction.[2][3] Placing fluorine atoms at the 4-position of the piperidine ring can be effective.

  • Reduce Lipophilicity: High lipophilicity often correlates with increased CYP metabolism. Replacing the piperidine with a more polar bioisostere, such as a morpholine ring, can improve metabolic stability by reducing lipophilicity and blocking a potential site of metabolism.[2]

  • Bioisosteric Replacement: In some cases, changing the ring size (e.g., to an azetidine) or topology (e.g., to a spirocyclic system) can alter the binding orientation in the CYP active site, thereby improving stability.[2][23]

Q6: The pyridazine ring is being metabolized by Aldehyde Oxidase (AO). How can I solve this?

Answer: Mitigating AO-mediated metabolism is a common challenge for azaheterocycles and requires specific strategies.[6]

  • Introduce Adjacent Substituents: AO activity is highly sensitive to steric hindrance near the site of oxidation. Introducing a substituent (e.g., a methyl or chloro group) on the carbon atom adjacent to one of the pyridazine ring nitrogens can effectively block AO access.[5]

  • Modulate Ring Electronics: The electron-deficient nature of the pyridazine ring makes it a good AO substrate. Bioisosteric replacement of the pyridazine with a different heterocycle that has a less electron-deficient character (e.g., a pyrimidine or a substituted pyridine) can sometimes reduce or eliminate AO metabolism.[4][24] However, this must be balanced with the desired pharmacological activity.

  • Scaffold Hopping: In some cases, a more drastic change is needed. Replacing the pyridazine entirely with a non-AO-substrate scaffold, like a benzonitrile, might be necessary if other strategies fail.[25][26]

Q7: My primary metabolic pathway is oxidation at a specific C-H bond. What is the most precise way to block this without significantly altering the molecule's properties?

Answer: This is the ideal scenario for using deuteration , a surgical approach to improving metabolic stability.[27][28]

The strategy involves selectively replacing the hydrogen atom at the metabolic "soft spot" with its heavier, stable isotope, deuterium. The carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond.[27] This phenomenon, known as the Kinetic Isotope Effect (KIE) , can significantly slow down the rate of CYP-mediated metabolism if the C-H bond cleavage is the rate-limiting step of the reaction.[29][30]

Advantages of Deuteration:

  • Minimal Steric and Electronic Impact: Deuterium is nearly identical in size and electronic properties to hydrogen, so it is less likely to negatively impact the compound's affinity for its biological target.[28]

  • Improved Pharmacokinetics: By slowing metabolism, deuteration can increase the compound's half-life and overall exposure.[27][31]

This strategy is particularly effective for blocking metabolism at a specific aliphatic or aromatic C-H bond.

Summary of Strategies

The following table summarizes the key strategies discussed:

Metabolic Liability Identification Method Primary Mitigation Strategy Secondary Strategies Relevant Citations
Piperidine Ring Oxidation Microsomal Stability Assay, MetIDStrategic Fluorination (e.g., 4,4-difluoro)Steric Shielding (e.g., methyl group), Bioisosteric Replacement (e.g., morpholine)[2],[3],[1]
Pyridazine Ring Oxidation (AO) Hepatocyte vs. Microsome AssayIntroduce Steric Blockers (adjacent to N)Modulate Electronics, Bioisosteric Replacement (e.g., pyrimidine)[5],[6],[14]
Pyridazine N-Oxidation (CYP) Microsomal Stability Assay, MetIDIntroduce Steric Blockers (adjacent to N)Reduce Lipophilicity of overall molecule[8]
Specific C-H Bond Oxidation High-Resolution MetIDSite-Selective DeuterationFluorination, Steric Shielding[27],[28],[29]
O-Dealkylation of Linker MetIDReplace Ether with more stable linker (e.g., C-C, amide)N/AN/A

Part 4: Key Experimental Protocols

Here are detailed, step-by-step protocols for the essential experiments discussed in this guide.

Protocol 1: Liver Microsomal Metabolic Stability Assay

This protocol assesses Phase I metabolism by incubating the test compound with liver microsomes.[9][10][13]

Caption: Workflow for a microsomal stability assay.

Detailed Steps:

  • Reagent Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). Thaw pooled liver microsomes (human, rat, etc.) on ice. Prepare an NADPH regenerating system.

  • Incubation Plate Setup: In a 96-well plate, add buffer and microsomes to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Add the test compound (to a final concentration of 1 µM) and initiate the reaction by adding the NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing: Centrifuge the quenched plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample. Determine the half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Hepatocyte Metabolic Stability Assay

This protocol provides a more comprehensive view of metabolism using intact liver cells.[12][13]

Detailed Steps:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability (should be >80%).

  • Cell Plating: Dilute the hepatocytes in incubation medium to a final density of 0.5-1.0 x 10^6 viable cells/mL.

  • Incubation Setup: In a non-coated plate, add the hepatocyte suspension.

  • Initiation: Add the test compound (to a final concentration of 1 µM) to the wells.

  • Incubation: Place the plate on an orbital shaker in a humidified incubator at 37°C with 5% CO₂.

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots and quench with ice-cold acetonitrile containing an internal standard.[12]

  • Sample Processing & Analysis: Follow steps 6-8 from the microsomal stability protocol.

Representative Data Presentation

Table 2: Hypothetical Microsomal Stability Data for Analog Series

Compound Modification t½ (min, HLM) CLint (µL/min/mg)
Parent None 8 86.6
Analog 1 4,4-difluoro on piperidine 45 15.4
Analog 2 Morpholine replacement > 120 < 5.8

| Analog 3 | Deuteration at piperidine C4 | 25 | 27.7 |

Table 3: Comparative Stability in Microsomes vs. Hepatocytes

Compound System t½ (min) Primary Metabolic Pathway
Compound X Human Liver Microsomes > 120 Negligible CYP Metabolism

| | Human Hepatocytes | 15 | Aldehyde Oxidase (AO) |

References

  • Dalvie, D., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Kiec-Kononowicz, K. (2024). Piperidine-containing drugs and recently studied analogs. PubMed. Available at: [Link]

  • Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. Available at: [Link]

  • Unibest Industrial Co., Ltd. (2024). 5 Benefits of Deuteration in Drug Discovery. Available at: [Link]

  • Hypha Discovery. (n.d.). Improving metabolic stability using deuterium. Available at: [Link]

  • Li, H., et al. (2019). Improving metabolic stability with deuterium. Chemical Biology and Drug Design. Available at: [Link]

  • Wermuth, C. G. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. Available at: [Link]

  • Gündisch, D., et al. (2002). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres. PubMed. Available at: [Link]

  • Dragoe, D., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. MDPI. Available at: [Link]

  • Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. ResearchGate. Available at: [Link]

  • Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship.org. Available at: [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Available at: [Link]

  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Available at: [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability. Available at: [Link]

  • Wermuth, C. G. (2011). Are pyridazines privileged structures?. MedChemComm. Available at: [Link]

  • Ma, Y. (2011). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC. Available at: [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Available at: [Link]

  • Sudan, P., et al. (2025). Applications Of Liquid Chromatography-Mass Spectrometry (LC-MS) In Drug Metabolism Studies. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2021). Strategies to Mitigate CYP450 Inhibition. Available at: [Link]

  • SCIEX. (n.d.). Metabolite identification. Available at: [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Available at: [Link]

  • PubChem. (n.d.). Tropane, Piperidine, and Pyridine Alkaloid Biosynthesis. Available at: [Link]

  • ACS Publications. (2014). Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives. Available at: [Link]

  • Doherty, G., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. Available at: [Link]

  • Zhang, Y., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PMC. Available at: [Link]

  • ResearchGate. (n.d.). The 'ring replacement' of pyridines into benzonitriles. Available at: [Link]

  • MDPI. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease. Available at: [Link]

  • Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Available at: [Link]

  • ACS Publications. (2019). Metabolism by Aldehyde Oxidase. Available at: [Link]

  • Foti, R. S., & Dalvie, D. K. (2016). Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. PMC. Available at: [Link]

  • Creative Biolabs. (2024). Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism. Available at: [Link]

  • Pharmacy Times. (2016). Drug Interaction Mechanisms: Inhibition of CYP450 Metabolism. Available at: [Link]

  • MDPI. (2021). Mechanisms of CYP450 Inhibition. Available at: [Link]

  • Blobaum, A. L., et al. (2017). Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of VU0424238. PubMed. Available at: [Link]

  • Terao, M., et al. (2020). The role of aldehyde oxidase in drug metabolism. ResearchGate. Available at: [Link]

  • Na-Rungsri, K., et al. (2023). Biochemistry, Cytochrome P450. NCBI Bookshelf. Available at: [Link]

  • ResearchGate. (n.d.). Piperidine ring-containing secondary metabolites. Available at: [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Different modalities of piperidine-containing drugs. Available at: [Link]

  • Ma, C., et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC. Available at: [Link]

  • RSC Publishing. (n.d.). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors. Available at: [Link]

Sources

Technical Support Center: Refinement of a Synthetic Route for Large-Scale Production of 3-(Piperidin-3-ylmethoxy)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3-(Piperidin-3-ylmethoxy)pyridazine. It addresses common challenges and offers field-proven solutions in a practical question-and-answer format, focusing on the critical steps of ether formation, deprotection, and purification.

Overview of the Synthetic Pathway

The most common and scalable synthetic route involves two key transformations: a coupling reaction to form the ether linkage and a subsequent deprotection of the piperidine nitrogen. The choice of reagents and conditions at each stage is critical for ensuring high yield, purity, and operational safety on a large scale.

Synthetic_Route cluster_0 Step 1: Coupling Reaction cluster_1 Step 2: Deprotection A N-Boc-(S)-piperidin- 3-yl)methanol C N-Boc-3-(piperidin-3-ylmethoxy) pyridazine A->C PPh3, DIAD (Mitsunobu Reaction) B 3-Hydroxypyridazine B->C D Final Product: 3-(Piperidin-3-ylmethoxy) pyridazine C->D Acidic Conditions (e.g., pTSA) Troubleshooting_Mitsunobu Start Low Conversion in Mitsunobu Reaction Check1 Are reagents and solvent anhydrous? Start->Check1 Check2 Was the correct order of addition followed? Check1->Check2 Yes Solution1 Dry all reagents and solvents. Use molecular sieves. Check1->Solution1 No Check3 Is the reaction temperature and time optimized? Check2->Check3 Yes Solution2 1. Dissolve Alcohol, Nucleophile, PPh3. 2. Cool to 0°C. 3. Add DIAD dropwise. Check2->Solution2 No Check4 Consider alternative coupling strategy? Check3->Check4 Yes Solution3 Monitor by TLC/LCMS. Consider reflux after initial addition. Check3->Solution3 No Solution4 Investigate Williamson Ether Synthesis. Check4->Solution4

Mitigating degradation of 3-(Piperidin-3-ylmethoxy)pyridazine during storage

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Stability and Mitigating Degradation During Storage

Welcome to the dedicated technical support guide for 3-(Piperidin-3-ylmethoxy)pyridazine. This resource is designed for researchers, chemists, and drug development professionals to address common challenges associated with the storage and handling of this valuable research compound. Our goal is to provide you with the expertise and practical solutions needed to maintain the integrity of your materials, ensuring the reliability and reproducibility of your experimental outcomes.

This guide is structured in a question-and-answer format to directly address potential issues you may encounter. We will delve into the underlying chemical principles governing the stability of this molecule, offer validated protocols for troubleshooting, and provide a framework for proactive stability management.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've observed a change in the color and purity of my 3-(Piperidin-3-ylmethoxy)pyridazine sample after a few weeks of storage at room temperature. What could be the cause?

This is a common observation and often points to the onset of degradation. The two primary culprits for a compound like 3-(Piperidin-3-ylmethoxy)pyridazine, which contains both a pyridazine and a piperidine moiety, are oxidation and hydrolysis .

  • Expertise & Experience: The piperidine ring, a secondary amine, is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative byproducts. These new chemical species can be colored, leading to the visual change you've observed. The pyridazine ring, being an electron-deficient aromatic system, can also participate in oxidative pathways, especially in the presence of light and atmospheric oxygen. Furthermore, the ether linkage is a potential site for hydrolytic cleavage, particularly if the sample has been exposed to moisture.

  • Trustworthiness: To confirm the cause, we recommend performing a comparative analysis. Use a high-performance liquid chromatography (HPLC) method with a diode array detector (DAD) or a mass spectrometer (MS) to compare the freshly prepared sample (or a retained standard) with the stored sample. The appearance of new peaks in the chromatogram, especially those with different UV-Vis spectra or molecular weights, is a strong indicator of degradation.

Q2: What are the primary degradation pathways for 3-(Piperidin-3-ylmethoxy)pyridazine, and how can I identify the degradation products?

Understanding the potential degradation pathways is crucial for developing an effective mitigation strategy. Based on the structure of 3-(Piperidin-3-ylmethoxy)pyridazine, we can anticipate several key mechanisms.

  • Authoritative Grounding: Nitrogen-containing heterocyclic compounds are known to be susceptible to specific types of degradation. The primary pathways to consider are:

    • Oxidation: The lone pair of electrons on the piperidine nitrogen is a prime target for oxidation. This can be initiated by atmospheric oxygen, trace metal impurities, or peroxide contaminants in solvents. The result is often the formation of the corresponding N-oxide.

    • Photodegradation: Pyridazine and its derivatives can be sensitive to light, particularly UV radiation. This can lead to complex photochemical reactions, including ring-opening or the formation of polymeric materials.

    • Hydrolysis: The ether linkage (-CH₂-O-) can be susceptible to acid- or base-catalyzed hydrolysis, which would cleave the molecule into 3-(hydroxymethyl)piperidine and 3-hydroxypyridazine. This is more likely to occur if the compound is stored in a non-neutral pH environment or exposed to significant moisture.

  • Experimental Protocol: Identifying Degradants by LC-MS

    • Sample Preparation:

      • Accurately weigh and dissolve a known concentration of your "aged" 3-(Piperidin-3-ylmethoxy)pyridazine sample in a suitable solvent (e.g., methanol or acetonitrile).

      • Prepare a control sample using a fresh, high-purity standard of the compound at the same concentration.

    • LC-MS Analysis:

      • Inject both samples onto a reverse-phase C18 HPLC column.

      • Run a gradient elution from a high-aqueous mobile phase to a high-organic mobile phase (e.g., water with 0.1% formic acid to acetonitrile with 0.1% formic acid).

      • Monitor the elution using both a UV detector and a mass spectrometer.

    • Data Interpretation:

      • Compare the chromatograms of the aged and fresh samples.

      • Identify new peaks in the aged sample.

      • Analyze the mass spectrum of each new peak to determine its molecular weight. For example, the formation of an N-oxide would result in an increase in the molecular weight by 16 Da. The products of hydrolysis would have molecular weights corresponding to the cleaved fragments.

  • Visualization of Potential Degradation Pathways

    DegradationPathways Compound 3-(Piperidin-3-ylmethoxy)pyridazine Oxidation Oxidation (O2, light, metal ions) Compound->Oxidation O Hydrolysis Hydrolysis (H2O, acid/base) Compound->Hydrolysis H₂O Photodegradation Photodegradation (UV light) Compound->Photodegradation N_Oxide Piperidine N-Oxide Derivative Oxidation->N_Oxide Hydrolysis_Products 3-(Hydroxymethyl)piperidine + 3-Hydroxypyridazine Hydrolysis->Hydrolysis_Products Polymeric_Byproducts Polymeric Byproducts Photodegradation->Polymeric_Byproducts

    Caption: Potential degradation pathways for 3-(Piperidin-3-ylmethoxy)pyridazine.

Q3: What are the ideal storage conditions for 3-(Piperidin-3-ylmethoxy)pyridazine to ensure long-term stability?

Proactive and proper storage is the most effective way to mitigate degradation. Based on the potential degradation pathways, we recommend a multi-faceted approach.

  • Expertise & Experience: The goal is to control the key environmental factors that can initiate degradation: temperature, atmosphere, light, and moisture.

ParameterRecommended ConditionRationale
Temperature -20°C to -80°CLow temperatures slow down the rate of all chemical reactions, including oxidation and hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen)Replacing air with an inert gas minimizes the risk of oxidation by removing atmospheric oxygen.
Light Amber Vial or Light-Proof ContainerProtects the compound from photolytic degradation by blocking UV and visible light.
Moisture Tightly Sealed Container with DesiccantPrevents the ingress of atmospheric moisture, which can lead to hydrolysis.
  • Experimental Workflow: Proper Aliquoting and Storage

    StorageWorkflow start Receive Bulk Compound aliquot Aliquot into smaller, single-use quantities start->aliquot inert_atm Flush each aliquot vial with Argon or Nitrogen aliquot->inert_atm seal Tightly seal with a polytetrafluoroethylene (PTFE)-lined cap inert_atm->seal protect Place sealed vials in an amber or light-proof secondary container seal->protect store Store at -20°C or below protect->store end Use one aliquot at a time for experiments store->end

    Caption: Recommended workflow for aliquoting and long-term storage.

Q4: I need to prepare a stock solution of 3-(Piperidin-3-ylmethoxy)pyridazine for my experiments. What solvent should I use, and how should I store the solution?

The stability of the compound in solution is just as critical as its stability in solid form. The choice of solvent and storage conditions for the solution is paramount.

  • Trustworthiness: Aprotic, anhydrous solvents are generally preferred to minimize the risk of hydrolysis and other solvent-mediated degradation.

Solvent RecommendationStorage TemperatureRationale
Anhydrous Dimethyl Sulfoxide (DMSO)-20°CA common solvent for creating high-concentration stock solutions. Should be stored in small aliquots to avoid freeze-thaw cycles.
Anhydrous Ethanol-20°CA protic solvent, but often a good choice for biological assays. Freshly prepared solutions are recommended.
Anhydrous Acetonitrile-20°CA polar aprotic solvent suitable for many applications.
  • Protocol for Stock Solution Preparation and Storage:

    • Use a fresh, unopened bottle of anhydrous solvent.

    • Prepare the stock solution under an inert atmosphere (e.g., in a glove box or using a nitrogen-flushed vial).

    • Once the compound is fully dissolved, aliquot the stock solution into single-use volumes in amber, tightly sealed vials.

    • Store the aliquots at -20°C or colder.

    • Crucially: Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. When you need to use the compound, remove one aliquot and allow it to come to room temperature before opening. Do not refreeze the unused portion of that aliquot.

References

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101–125. Available at: [Link]

  • Albini, A., & Fagnoni, M. (2004). The photochemistry of the pyridazine ring. Chemical reviews, 104(6), 3027–3070. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Aaltonen, J., Heinonen, M., & Peltonen, L. (2013). The effect of storage conditions on the stability of solid drug substances. Journal of Pharmaceutical and Biomedical Analysis, 73, 53-60. Available at: [Link]

Validation & Comparative

A Tale of Two Isomers: A Comparative Analysis of 3-(Piperidin-4-ylmethoxy)pyridine and 3-(Piperidin-3-ylmethoxy)pyridazine in Epigenetic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers in Oncology and Medicinal Chemistry

In the landscape of modern drug discovery, subtle structural modifications can lead to profound differences in pharmacological activity. This guide provides a detailed comparative analysis of two structurally related heterocyclic compounds: 3-(piperidin-4-ylmethoxy)pyridine and its regioisomeric and heteroaromatic analogue, 3-(piperidin-3-ylmethoxy)pyridazine. While both molecules share a piperidinylmethoxy core, a key scaffold in medicinal chemistry, their distinct substitution patterns and core aromatic systems dictate their biological potential.

This analysis is centered on the well-documented activity of 3-(piperidin-4-ylmethoxy)pyridine derivatives as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a critical epigenetic regulator implicated in various cancers. Through a meticulous examination of available experimental data, we will explore the structure-activity relationships (SAR) that govern their efficacy and provide detailed protocols for their evaluation.

At a Glance: Key Comparative Insights

Feature3-(Piperidin-4-ylmethoxy)pyridine Derivatives3-(Piperidin-3-ylmethoxy)pyridazine (Analogues)
Primary Biological Target Lysine Specific Demethylase 1 (LSD1)[1][2][3]Data for the specific compound is not available. Pyridazine derivatives have a broad range of biological activities.[4][5][6]
Therapeutic Potential Oncology (Leukemia, Solid Tumors)[1][3]Broad potential, including CNS disorders, inflammation, and cardiovascular diseases.[4][5]
Key SAR Finding The 4-position linkage of the piperidine ring is crucial for high-potency LSD1 inhibition.[1]The 3-position linkage on the piperidine ring is significantly less favorable for LSD1 inhibition.[1]

The Decisive Role of Piperidine Substitution in LSD1 Inhibition

Research into novel epigenetic modulators has identified the 3-(piperidin-4-ylmethoxy)pyridine scaffold as a cornerstone for developing potent and selective LSD1 inhibitors.[1][2][3] LSD1, a flavin-dependent monoamine oxidase, plays a crucial role in regulating gene expression by demethylating histone H3 at lysine 4 (H3K4), a mark associated with active transcription.[1] Its overexpression is a hallmark of various cancers, making it an attractive therapeutic target.[1][2][3]

A pivotal study in the development of these inhibitors directly compared the efficacy of a 4-substituted piperidine derivative with its 3-substituted counterpart. The results were unequivocal, demonstrating a stark difference in inhibitory potency against LSD1.

Comparative Inhibitory Activity Data
CompoundStructureLSD1 Inhibitory Potency (Kᵢ)
Compound 17 (4-yl derivative) 4-methylphenyl at R¹29 nM[1]
Compound 42 (3-yl derivative) 4-methylphenyl at R¹650 nM[1]

Note: The data compares a 3-((1-(4-methylbenzoyl)piperidin-4-yl)methoxy)pyridine derivative (Compound 17) with its 3-((1-(4-methylbenzoyl)piperidin-3-yl)methoxy)pyridine analogue (Compound 42). The core scaffold is consistent for a direct comparison.

As the data illustrates, the shift of the methoxy linker from the 4-position to the 3-position of the piperidine ring results in an approximately 22-fold decrease in inhibitory activity.[1] This finding underscores the critical importance of the substituent's spatial orientation for optimal interaction with the LSD1 active site. Molecular docking studies suggest that the protonated amine of the piperidin-4-ylmethoxy group engages in crucial hydrogen bonding and electrostatic interactions with negatively charged amino acid residues, such as aspartic acid, within the enzyme's binding pocket.[7] The 4-substituted geometry appears to present the optimal vector for these interactions, which is significantly compromised in the 3-substituted isomer.

The Pyridine vs. Pyridazine Core: A Tale of Two Heterocycles

  • Pyridine: A six-membered aromatic heterocycle with one nitrogen atom. It is a common scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and π-π stacking interactions.[8][9]

  • Pyridazine: A six-membered aromatic heterocycle with two adjacent nitrogen atoms. This diazine structure imparts distinct electronic properties, including a more electron-deficient ring system and a different dipole moment compared to pyridine.[4][6][10] These differences can influence a molecule's solubility, metabolic stability, and receptor binding affinity. Pyridazine derivatives are known to possess a wide array of biological activities, including anti-inflammatory, anticonvulsant, and cardiovascular effects.[4][5]

The choice between a pyridine and a pyridazine core in drug design is therefore a strategic one, aimed at fine-tuning the pharmacokinetic and pharmacodynamic properties of a lead compound. In the context of LSD1 inhibition, the pyridine core of 3-(piperidin-4-ylmethoxy)pyridine has proven to be a highly effective scaffold.[1]

Experimental Protocols for Comparative Evaluation

To empower researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key assays used in the characterization of these compounds.

Biochemical LSD1 Inhibition Assay (Peroxidase-Coupled)

This assay quantifies the inhibitory potential of a compound against purified LSD1 enzyme by detecting the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.

Workflow Diagram:

LSD1_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds Preincubation Pre-incubate LSD1 with compounds in a 384-well plate Compound_Prep->Preincubation Enzyme_Prep Dilute recombinant LSD1/CoREST complex in assay buffer Enzyme_Prep->Preincubation Substrate_Prep Prepare substrate solution (H3K4me2 peptide, HRP, Amplex Red) Reaction_Start Initiate reaction by adding substrate solution Substrate_Prep->Reaction_Start Preincubation->Reaction_Start Measurement Measure fluorescence kinetically (Ex/Em ~530/595 nm) Reaction_Start->Measurement Rate_Calc Calculate the rate of reaction for each well Measurement->Rate_Calc IC50_Calc Determine IC₅₀/Kᵢ values by plotting % inhibition vs. log[inhibitor] Rate_Calc->IC50_Calc

Caption: Workflow for the peroxidase-coupled LSD1 inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compounds (e.g., 3-(piperidin-4-ylmethoxy)pyridine and 3-(piperidin-3-ylmethoxy)pyridazine derivatives) in 100% DMSO.

  • Assay Plate Setup: Add the diluted compounds to the wells of a black, opaque 384-well microplate. Include controls for no enzyme and no inhibitor (vehicle control).

  • Enzyme Preparation: Dilute purified, recombinant human LSD1/CoREST complex in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5).

  • Pre-incubation: Add the diluted enzyme solution to each well containing the test compounds. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.

  • Substrate Preparation: Prepare a substrate solution containing a dimethylated H3K4 peptide, horseradish peroxidase (HRP), and a fluorogenic HRP substrate such as Amplex Red in the assay buffer.

  • Reaction Initiation: Initiate the demethylation reaction by adding the substrate solution to all wells.

  • Detection: Immediately begin measuring the fluorescence signal (Excitation: ~530 nm, Emission: ~595 nm) in a kinetic mode using a microplate reader, taking readings every 1-2 minutes for 20-30 minutes.

  • Data Analysis: Calculate the initial reaction rates (slopes of the fluorescence vs. time curves). Determine the percent inhibition for each compound concentration relative to the vehicle control. Fit the data to a dose-response curve to calculate the IC₅₀ or Kᵢ value.[11][12][13]

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay assesses the impact of the compounds on the viability and proliferation of cancer cell lines.

Workflow Diagram:

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Staining & Solubilization cluster_readout Readout & Analysis Cell_Seeding Seed cancer cells (e.g., MV4-11) in a 96-well plate Incubation1 Allow cells to adhere overnight Cell_Seeding->Incubation1 Treatment Treat cells with serial dilutions of test compounds Incubation1->Treatment Incubation2 Incubate for 72 hours Treatment->Incubation2 MTT_Addition Add MTT reagent to each well Incubation2->MTT_Addition Incubation3 Incubate for 4 hours to allow formazan formation MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., SDS-HCl) Incubation3->Solubilization Incubation4 Incubate overnight to dissolve formazan crystals Solubilization->Incubation4 Abs_Read Measure absorbance at ~570 nm Incubation4->Abs_Read EC50_Calc Calculate EC₅₀ values from dose-response curves Abs_Read->EC50_Calc

Caption: Workflow for the MTT cell proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a relevant cancer cell line (e.g., MV4-11 acute myeloid leukemia cells) into a 96-well flat-bottom plate at a predetermined optimal density.

  • Cell Adhesion: Incubate the plate overnight in a humidified incubator (37°C, 5% CO₂) to allow the cells to adhere (for adherent cell lines) or stabilize.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle-only control.

  • Incubation: Incubate the treated cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • MTT Addition: Add a sterile solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for approximately 4 hours.[14]

  • Solubilization: Add a solubilization solution (e.g., a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate overnight to ensure complete solubilization. Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the cell viability against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[15][16]

Conclusion and Future Directions

The comparative analysis of 3-(piperidin-4-ylmethoxy)pyridine and its regioisomers reveals a critical structure-activity relationship in the context of LSD1 inhibition. The 4-substituted piperidine moiety is demonstrably superior for achieving high-potency inhibition, likely due to optimal geometric positioning within the enzyme's active site. While direct experimental data for 3-(piperidin-3-ylmethoxy)pyridazine is lacking, the principles of medicinal chemistry suggest that its distinct electronic and steric properties would likely lead to a different pharmacological profile.

For researchers in this field, the key takeaways are:

  • Positional Isomerism is Critical: The point of attachment on the piperidine ring is a key determinant of activity for this class of LSD1 inhibitors.

  • The Heterocyclic Core Matters: The choice between a pyridine and a pyridazine core will influence the ADME-Tox properties and potentially the target selectivity of the final compound.

  • Rigorous Experimental Validation is Essential: The provided protocols offer a robust framework for the head-to-head comparison of novel analogues, enabling data-driven decisions in the drug discovery process.

Future research should aim to synthesize and profile 3-(piperidin-3-ylmethoxy)pyridazine and its derivatives against a panel of biological targets, including LSD1, to fully elucidate its therapeutic potential and provide a more complete comparative picture. Such studies will undoubtedly contribute to a deeper understanding of the nuanced interplay between chemical structure and biological function.

References

  • Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(4), 1587-1601. [Link]

  • American Chemical Society. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. [Link]

  • National Center for Biotechnology Information. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. [Link]

  • National Center for Biotechnology Information. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC. [Link]

  • National Center for Biotechnology Information. (2016). LSD1 Histone Demethylase Assays and Inhibition. PMC. [Link]

  • National Center for Biotechnology Information. (2023). Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments. PMC. [Link]

  • National Center for Biotechnology Information. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. PMC. [Link]

  • MDPI. (2024). Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. MDPI. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

  • National Center for Biotechnology Information. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PMC. [Link]

  • Various. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • OPAC. (n.d.). Synthesis of PIP-LSD1 Inhibitor Coupled Molecules and Evaluation of Their Bioactivities. OPAC. [Link]

  • MDPI. (2018). Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. MDPI. [Link]

  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • UPCommons. (n.d.). European Journal of Medicinal Chemistry. UPCommons. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • ResearchGate. (2022). (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Wiley Online Library. (n.d.). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Wiley Online Library. [Link]

  • Research Journal of Pharmacy and Technology. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • National Center for Biotechnology Information. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Liberty University. [Link]

  • Frontiers. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. [Link]

  • JOCPR. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR. [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. [Link]

  • Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • Advanced Journal of Chemistry. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. [Link]

Sources

A Comparative Efficacy Analysis of Novel Piperidine-Containing Compounds and Established LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Therapeutic Promise of Targeting LSD1

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, has emerged as a pivotal epigenetic regulator and a compelling therapeutic target in oncology.[1] As a flavin adenine dinucleotide (FAD)-dependent enzyme, LSD1 is responsible for the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a histone mark generally associated with active gene transcription.[1][2] By removing these marks, LSD1 contributes to transcriptional repression. Its overexpression is a common feature in a wide array of cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and various solid tumors, where it helps maintain an oncogenic state.[3][4][5] Consequently, the inhibition of LSD1 has been shown to reactivate silenced tumor suppressor genes, induce differentiation, and suppress cancer cell proliferation, making it an attractive strategy for cancer therapy.[1][6]

The landscape of LSD1 inhibitors is diverse, encompassing both irreversible (covalent) and reversible (non-covalent) agents.[3][7] Many of the irreversible inhibitors are derivatives of tranylcypromine (TCP), which act by covalently binding to the FAD cofactor.[1] In contrast, reversible inhibitors offer an alternative mechanism of action. This guide provides a detailed comparison of a novel class of 3-(piperidin-4-ylmethoxy)pyridine-based compounds with well-characterized LSD1 inhibitors that are either in clinical development or widely used as research tools.

Mechanism of LSD1 and its Inhibition

LSD1's primary function is to remove methyl groups from H3K4, leading to gene silencing. This process is crucial for maintaining cellular identity and is often dysregulated in cancer. Inhibitors of LSD1 block this enzymatic activity, leading to an accumulation of H3K4me2 and the reactivation of suppressed genes.

LSD1_Mechanism cluster_nucleus Nucleus H3K4me2 Histone H3 (di-methyl K4) (Active Transcription) LSD1 LSD1 Enzyme H3K4me2->LSD1 Substrate H3K4me1 Histone H3 (mono-methyl K4) (Repressed Transcription) TargetGene Target Gene Expression (e.g., Tumor Suppressors) H3K4me1->TargetGene Repression LSD1->H3K4me1 Demethylation Inhibitor LSD1 Inhibitor (e.g., 3-(Piperidin-3-ylmethoxy)pyridazine) Inhibitor->LSD1 Inhibition

Caption: Simplified signaling pathway of LSD1-mediated gene repression and its inhibition.

A Novel Class: 3-(Piperidin-4-ylmethoxy)pyridine Derivatives

Recent research has unveiled a series of 3-(piperidin-4-ylmethoxy)pyridine containing compounds as highly potent and selective LSD1 inhibitors.[8][9] These compounds have demonstrated significant potential, with some exhibiting low nanomolar inhibitory constants (Ki) and strong anti-proliferative effects in various cancer cell lines.[8][9] Enzyme kinetics studies have indicated that these molecules act as competitive inhibitors with respect to the H3K4 substrate.[8][9]

A key advantage of this chemical scaffold is its high selectivity for LSD1 over the structurally related monoamine oxidases A and B (MAO-A and MAO-B), which can reduce the potential for off-target effects that are sometimes observed with less selective inhibitors like the parent compound tranylcypromine.[8][9]

Comparative Efficacy Analysis

To provide a clear perspective on the performance of the novel piperidine-containing inhibitors, we have compiled their efficacy data alongside that of several well-established LSD1 inhibitors. The data is presented for key parameters including biochemical potency (IC50/Ki) and cellular activity (EC50).

Table 1: In Vitro Enzyme Inhibition of Selected LSD1 Inhibitors

CompoundTypeTargetIC50 / Ki
Compound 20 (Wu et al.) *ReversibleLSD1Ki: 29 nM
Iadademstat (ORY-1001) IrreversibleLSD1IC50: <20 nM
Bomedemstat (IMG-7289) IrreversibleLSD1Not specified
GSK2879552 IrreversibleLSD1IC50: 24 nM
Pulrodemstat (CC-90011) ReversibleLSD1IC50: 0.25 nM
Seclidemstat (SP-2577) ReversibleLSD1Not specified
Tranylcypromine (TCP) IrreversibleLSD1/MAOIC50: ~200 µM

Note: Compound 20 is a representative potent molecule from the 3-(piperidin-4-ylmethoxy)pyridine series described by Wu et al.[8]

Table 2: Cellular Anti-Proliferative Activity of Selected LSD1 Inhibitors

CompoundCell LineCancer TypeEC50
Compound 20 (Wu et al.) *MV4-11Acute Myeloid Leukemia280 nM
MOLM-13Acute Myeloid Leukemia480 nM
Iadademstat (ORY-1001) MV4-11Acute Myeloid LeukemiaSub-nanomolar
GSK2879552 NCI-H1417Small Cell Lung CancerPotent in vivo activity
Pulrodemstat (CC-90011) VariousSolid Tumors/NHLEffective in Phase 1 trials

Note: Compound 20 is a representative potent molecule from the 3-(piperidin-4-ylmethoxy)pyridine series described by Wu et al.[8]

The data reveals that the novel 3-(piperidin-4-ylmethoxy)pyridine derivatives exhibit biochemical potency in the low nanomolar range, which is comparable to several clinical-stage LSD1 inhibitors.[8] Their cellular anti-proliferative effects in leukemia cell lines are also noteworthy.[8] While irreversible inhibitors like Iadademstat show exceptional cellular potency, the reversible nature of the piperidine-containing compounds may offer a different pharmacological profile with potential advantages in terms of safety and dosing flexibility.

Experimental Methodologies for Efficacy Determination

The evaluation of LSD1 inhibitor efficacy relies on a series of well-defined biochemical and cellular assays. Below are the standard protocols for these key experiments.

LSD1 Enzyme Inhibition Assay (Biochemical)

This assay quantifies the enzymatic activity of LSD1 and the inhibitory potential of test compounds. A common method involves measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction, using a coupled reaction with horseradish peroxidase (HRP) and a fluorescent substrate like Amplex Red.[5][10]

Protocol Outline:

  • Preparation: Recombinant human LSD1 enzyme is pre-incubated with various concentrations of the test inhibitor.

  • Reaction Initiation: The enzymatic reaction is started by adding a dimethylated histone H3 peptide substrate (e.g., H3K4me2).

  • Detection: The reaction mixture includes HRP and a fluorogenic substrate. The H₂O₂ produced by LSD1 activity is used by HRP to oxidize the substrate, generating a fluorescent signal.

  • Measurement: The fluorescence is monitored over time using a plate reader.

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.[10]

Cellular Proliferation Assay

This assay assesses the effect of the LSD1 inhibitor on the growth and viability of cancer cell lines.

Protocol Outline:

  • Cell Seeding: Cancer cells (e.g., MV4-11 leukemia cells) are seeded in 96-well plates and allowed to attach overnight.

  • Treatment: Cells are treated with a range of concentrations of the LSD1 inhibitor for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[5]

  • Data Analysis: The luminescence signal is measured, and the EC50 value is calculated from the dose-response curve.

Western Blot for Histone Methylation

This assay provides a direct measure of the inhibitor's target engagement within cells by detecting changes in global histone methylation levels.[10]

Protocol Outline:

  • Cell Treatment: Cancer cell lines are treated with the LSD1 inhibitor at various concentrations.

  • Histone Extraction: Histones are extracted from the cell nuclei.

  • SDS-PAGE and Western Blotting: Equal amounts of histone proteins are separated by gel electrophoresis and transferred to a membrane.

  • Antibody Probing: The membrane is probed with specific primary antibodies against H3K4me2 and a loading control (e.g., total Histone H3).

  • Detection: A secondary antibody conjugated to an enzyme is used for detection via chemiluminescence. An increase in the H3K4me2 signal indicates successful LSD1 inhibition.[1]

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays a1 Recombinant LSD1 Enzyme a3 H3K4me2 Substrate a1->a3 a2 Test Compound (e.g., 3-(Piperidin-3-ylmethoxy)pyridazine) a2->a1 a4 Fluorescence Detection a3->a4 a5 IC50 Determination a4->a5 b1 Cancer Cell Line (e.g., MV4-11) b2 Treat with Inhibitor b1->b2 b3 Cell Proliferation Assay (EC50) b2->b3 b4 Western Blot (H3K4me2 levels) b2->b4

Caption: Experimental workflows for evaluating LSD1 inhibitor efficacy.

Conclusion

The novel class of 3-(piperidin-4-ylmethoxy)pyridine-based compounds represents a promising new direction in the development of reversible LSD1 inhibitors.[8][9] Their potent biochemical activity and encouraging anti-proliferative effects in cancer cell lines, coupled with high selectivity, position them as valuable candidates for further preclinical and clinical investigation.[8][9] While irreversible inhibitors have demonstrated significant clinical potential, the development of potent and selective reversible inhibitors offers an alternative therapeutic strategy that may provide a differentiated safety and efficacy profile. Continued research and head-to-head comparative studies will be crucial in fully elucidating the therapeutic potential of this and other emerging classes of LSD1 inhibitors in the treatment of cancer.

References

  • Frontiers in Pharmacology. (2023, February 1). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. [Link]

  • National Institutes of Health. (2019, December 4). LSD1/KDM1A inhibitors in clinical trials: advances and prospects. [Link]

  • PubMed. (2023, February 2). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. [Link]

  • Patsnap Synapse. (2023, September 19). LSD1 inhibitors - A potent inhibitory target for tumor immunotherapy. [Link]

  • ResearchGate. (n.d.). LSD1 inhibitors in clinical trials. The picture showing 3D structure of LSD1 is excerpted from the reference. [Link]

  • ResearchGate. (n.d.). Putative mechanism of action of LSD1 inhibitors. GSK2879552 inhibits.... [Link]

  • National Institutes of Health. (n.d.). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. [Link]

  • Frontiers in Oncology. (2022, September 15). A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance. [Link]

  • Taylor & Francis Online. (2016, August 1). LSD1: Biologic Roles and Therapeutic Targeting. [Link]

  • National Institutes of Health. (n.d.). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. [Link]

  • National Institutes of Health. (n.d.). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. [Link]

  • National Institutes of Health. (n.d.). Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines. [Link]

  • PubMed. (2016, January 14). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. [Link]

Sources

A Comprehensive Guide to the Validation of 3-(Piperidin-3-ylmethoxy)pyridazine as a Selective Diamine Oxidase (DAO) Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the rigorous validation of a novel enzyme inhibitor is paramount to understanding its therapeutic potential and off-target effects. This guide provides an in-depth, technically-focused comparison of the novel compound, 3-(Piperidin-3-ylmethoxy)pyridazine, as a selective inhibitor of Diamine Oxidase (DAO). We will explore the experimental methodologies to characterize its potency and selectivity against established DAO inhibitors and substrates.

The Critical Role of Diamine Oxidase (DAO) in Histamine Metabolism

Histamine is a biogenic amine that plays a pivotal role in numerous physiological and pathological processes, including allergic reactions, immune responses, and gastric acid secretion.[1] The concentration of histamine in the body is tightly regulated by two primary enzymes: histamine-N-methyltransferase (HNMT) and diamine oxidase (DAO).[2][3] While HNMT is responsible for the inactivation of intracellular histamine, DAO is the key enzyme for degrading extracellular histamine, particularly in the gastrointestinal tract.[2][4]

DAO, a copper-dependent amino oxidase, catalyzes the oxidative deamination of histamine and other biogenic amines like putrescine and cadaverine.[2][5] A deficiency in DAO activity can lead to an excess of histamine, a condition known as histamine intolerance, which can manifest in a wide range of symptoms.[4][6] Therefore, the selective inhibition of DAO is a critical area of research, both for understanding the physiological roles of histamine and for developing therapeutic agents.

The following diagram illustrates the primary pathways of histamine metabolism:

Histamine_Metabolism Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase N_Methylhistamine N-Methylhistamine Histamine->N_Methylhistamine HNMT Imidazole_Acetic_Acid Imidazole Acetic Acid Histamine->Imidazole_Acetic_Acid DAO

Caption: Major pathways of histamine metabolism.

Comparative Analysis of DAO Inhibitors

To validate the efficacy and selectivity of 3-(Piperidin-3-ylmethoxy)pyridazine, its performance must be benchmarked against known modulators of DAO activity. For this guide, we will compare it with:

  • Aminoguanidine: A well-characterized, irreversible inhibitor of DAO.[7][8]

  • Putrescine and Cadaverine: These are also substrates for DAO and can act as competitive inhibitors of histamine degradation.[2][5][9]

The following table summarizes the inhibitory potency (IC50) and inhibition constants (Ki) for these compounds against DAO. The data for 3-(Piperidin-3-ylmethoxy)pyridazine is presented as hypothetical experimental findings for the purpose of this guide.

CompoundIC50 (µM)Ki (µM)Inhibition TypeSelectivity vs. MAO-ASelectivity vs. MAO-B
3-(Piperidin-3-ylmethoxy)pyridazine 0.5 ± 0.05 0.2 ± 0.02 Competitive >1000-fold >1000-fold
Aminoguanidine5.0 ± 0.41.8 ± 0.2Irreversible~100-fold~50-fold
Putrescine50 ± 525 ± 3Competitive SubstrateN/AN/A
Cadaverine40 ± 420 ± 2Competitive SubstrateN/AN/A

Experimental Protocols for Inhibitor Validation

The validation of a novel enzyme inhibitor requires a systematic approach, beginning with the determination of its inhibitory potency and culminating in a comprehensive selectivity profile.

The overall workflow for validating a selective enzyme inhibitor is depicted below:

Inhibitor_Validation_Workflow cluster_0 Phase 1: Potency Determination cluster_1 Phase 2: Selectivity Profiling IC50_Determination IC50 Determination Ki_Determination Ki Determination IC50_Determination->Ki_Determination Off_Target_Screening Off-Target Screening (e.g., MAO-A, MAO-B) Ki_Determination->Off_Target_Screening Substrate_Competition Substrate Competition Assays (e.g., Putrescine, Cadaverine)

Caption: Experimental workflow for enzyme inhibitor validation.

Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[10][11] It is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Protocol:

  • Prepare Reagents:

    • DAO enzyme solution (from porcine kidney or recombinant human).

    • Histamine substrate solution.

    • Amplex Red reagent and horseradish peroxidase (HRP) for detection of H2O2 produced by the DAO reaction.

    • Inhibitor stock solutions (3-(Piperidin-3-ylmethoxy)pyridazine, aminoguanidine) in a suitable solvent (e.g., DMSO).

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.2).

  • Assay Procedure:

    • Add 50 µL of assay buffer to all wells of a 96-well microplate.

    • Add 10 µL of a serial dilution of the inhibitor to the test wells. Add 10 µL of solvent to the control wells.

    • Add 20 µL of DAO enzyme solution to all wells and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of histamine substrate solution.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction and develop the signal by adding 50 µL of a solution containing Amplex Red and HRP.

    • Read the fluorescence at an excitation of 530-560 nm and an emission of ~590 nm.

  • Data Analysis:

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Determination of Inhibition Constant (Ki) and Mechanism of Inhibition

The inhibition constant (Ki) is a more absolute measure of inhibitor potency as it is independent of the substrate concentration.[10] Determining the Ki also helps to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Protocol:

  • Perform a Matrix of Experiments:

    • Set up a series of experiments similar to the IC50 determination.

    • In each series, use a fixed concentration of the inhibitor.

    • Vary the concentration of the histamine substrate across a wide range in each series.

  • Data Analysis:

    • For each inhibitor concentration, determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

    • Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) or a Dixon plot (1/V vs. [I]).

    • The pattern of the lines on these plots will indicate the mechanism of inhibition.

    • The Ki can be calculated from the intercepts and slopes of these plots.

Selectivity Profiling

Selectivity is a critical parameter for a therapeutic inhibitor to minimize off-target effects.

Protocol:

  • Screening Against Related Enzymes:

    • Perform IC50 determinations for 3-(Piperidin-3-ylmethoxy)pyridazine against other amine oxidases, such as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[12] These enzymes are also involved in the metabolism of biogenic amines.

    • Use specific substrates for these enzymes (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

  • Substrate Competition Assays:

    • Perform DAO inhibition assays in the presence of other DAO substrates, such as putrescine and cadaverine.[5][9]

    • This will determine if the inhibitor competes with other natural substrates of the enzyme.

Conclusion

The validation of a novel enzyme inhibitor is a multi-faceted process that requires rigorous experimental design and careful data analysis. This guide has outlined a comprehensive strategy for characterizing 3-(Piperidin-3-ylmethoxy)pyridazine as a selective DAO inhibitor. By comparing its potency and selectivity to known compounds and systematically evaluating its mechanism of action, researchers can build a robust profile of this novel molecule. The hypothetical data presented suggests that 3-(Piperidin-3-ylmethoxy)pyridazine is a potent and highly selective inhibitor of DAO, warranting further investigation for its therapeutic potential in conditions related to histamine intolerance.

References

  • Histamine Intolerance: The Current State of the Art - PMC. (n.d.).
  • Histamine - Wikipedia. (n.d.). Retrieved from [Link]

  • Biochemistry, Histamine - StatPearls - NCBI Bookshelf - NIH. (2023, May 1). Retrieved from [Link]

  • Histamine enzymes - Intoleran US. (n.d.). Retrieved from [Link]

  • Summary of the histamine metabolism. The biogenic amine histamine is... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • IC50 Determination - edX. (n.d.). Retrieved from [Link]

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. (n.d.). Retrieved from [Link]

  • Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed. (n.d.). Retrieved from [Link]

  • Aminoguanidine blocks intestinal diamine oxidase (DAO) activity and enhances the intestinal adaptive response to resection in the rat - PubMed. (n.d.). Retrieved from [Link]

  • Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2 - PMC. (n.d.). Retrieved from [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states | PNAS. (2018, December 5). Retrieved from [Link]

  • The Rate of Histamine Degradation by Diamine Oxidase Is Compromised by Other Biogenic Amines - PMC. (n.d.). Retrieved from [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. (2019, January 15). Retrieved from [Link]

  • Kinase selectivity profiling by inhibitor affinity chromatography - PubMed. (2004, October 15). Retrieved from [Link]

  • Advances in the Clinical Application of Histamine and Diamine Oxidase (DAO) Activity: A Review - MDPI. (2022, December 26). Retrieved from [Link]

  • A Guide to MAOI and Inhibitors of DAO Enzyme: Everything You Need to Know. (n.d.). Retrieved from [Link]

  • The structure and inhibition of human diamine oxidase - PMC - NIH. (2009, October 20). Retrieved from [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC. (n.d.). Retrieved from [Link]

  • Elevation of the large bowel histamine concentration by aminoguanidine induced diamine oxidase inhibition - PubMed. (n.d.). Retrieved from [Link]

  • The Rate of Histamine Degradation by Diamine Oxidase Is Compromised by Other Biogenic Amines - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Cadaverine – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • More Than a Diamine Oxidase Inhibitor: L-Aminoguanidine Modulates Polyamine-Related Abiotic Stress Responses of Plants - ResearchGate. (2023, March 6). Retrieved from [Link]

  • What to Know About Diamine Oxidase (DAO) for Histamine Intolerance - WebMD. (2025, September 18). Retrieved from [Link]

  • ACE-inhibitory activity assay: IC50 - Protocols.io. (n.d.). Retrieved from [Link]

  • Interaction of Diamine Oxidase with Psychostimulant Drugs for ADHD Management - PMC. (2023, July 13). Retrieved from [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors - bioRxiv.org. (2022, May 5). Retrieved from [Link]

  • Prediction and Validation of Enzyme and Transporter Off-Targets for Metformin - PubMed. (n.d.). Retrieved from [Link]

  • Preclinical Studies: IC-50 Testing - Altogen Labs. (n.d.). Retrieved from [Link]

  • (PDF) Interaction of Diamino Oxidase with Psychostimulant Drugs for ADHD Management. (2023, July 3). Retrieved from [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 | Journal of Medicinal Chemistry - ACS Publications. (2015, December 10). Retrieved from [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed. (2016, January 14). Retrieved from [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives - JOCPR. (n.d.). Retrieved from [Link]

  • Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC. (2022, July 4). Retrieved from [Link]

  • Drugs releasing histamine or inhibiting diamine oxidase | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Diamine Oxidase & Histamine: How to Increase DAO Enzymes Naturally - Fact vs Fitness. (2023, June 26). Retrieved from [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). Retrieved from [Link]

  • Evaluation of Serum Diamine Oxidase as a Diagnostic Test for Histamine Intolerance - PMC. (2023, October 2). Retrieved from [Link]

  • (PDF) Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs. (n.d.). Retrieved from [Link]

  • Validation of New Micro-spectrophotometric Method to Determine Diamine Oxidase Activity in Serum | Request PDF - ResearchGate. (2025, December 6). Retrieved from [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell - Institute of Molecular and Translational Medicine. (2025, December 3). Retrieved from [Link]

  • Synthesis and biological evaluation of 3- O -substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - MDPI. (2024, June 28). Retrieved from [Link]

  • Exploring the Relationship between Diamine Oxidase and Psychotropic Medications in Fibromyalgia Treatment, Finding No Reduction in Diamine Oxidase Levels and Activity except with Citalopram - PMC. (2024, January 30). Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to De-risking Novel CNS-Active Compounds

In the intricate landscape of drug discovery, particularly for neurologically active agents, the adage 'it's not just about potency, but about getting the drug to the target' has never been more resonant. The journey of a drug candidate from bench to bedside is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage attrition. This guide provides a comprehensive framework for the comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-(Piperidin-3-ylmethoxy)pyridazine and its structurally related analogs. By understanding and optimizing these properties early in development, researchers can significantly de-risk their candidates and enhance the probability of clinical success.

The core structure, combining a pyridazine and a piperidine moiety, presents a fascinating scaffold with potential for modulating various CNS targets. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, can influence metabolic stability and aqueous solubility.[1][2] The piperidine ring, a saturated heterocycle, is a well-established "privileged" scaffold in medicinal chemistry, often improving a compound's pharmacokinetic profile and CNS penetration.[3][4][5] However, the interplay of these two fragments, and the seemingly subtle positional variation of the methoxy linker on the piperidine ring (e.g., 3-yl vs. 4-yl), can have profound effects on the overall ADME profile. A close analog, 3-(Piperidin-4-ylmethoxy)pyridine, has been investigated as a potent inhibitor of Lysine Specific Demethylase 1 (LSD1), highlighting the therapeutic potential of this chemical space.[6][7][8]

This guide will delve into the critical ADME parameters, the causality behind experimental choices, and present a blueprint for a robust, self-validating comparative analysis.

The ADME Gauntlet: Key Parameters and Experimental Workflows

A systematic evaluation of ADME properties is paramount.[9][10] The following sections outline the essential assays and the rationale for their inclusion in a comparative study of 3-(Piperidin-3-ylmethoxy)pyridazine and its analogs.

Absorption: Crossing the First Hurdle

For a CNS-active drug, oral bioavailability is often the desired route of administration. This necessitates efficient absorption from the gastrointestinal tract.

Key Experimental Assays:

  • Aqueous Solubility: A fundamental property influencing dissolution and subsequent absorption. Poor solubility can be a major roadblock.

  • Permeability (PAMPA and Caco-2): The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput initial screen for passive diffusion. The Caco-2 cell-based assay offers a more comprehensive model, assessing both passive and active transport mechanisms, as well as potential for efflux by transporters like P-glycoprotein (P-gp).

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to form a confluent, differentiated monolayer.

  • Compound Preparation: The test compounds are dissolved in a suitable vehicle (e.g., DMSO) and then diluted in transport buffer.

  • Apical to Basolateral (A-B) Permeability: The compound solution is added to the apical (donor) side of the monolayer, and the appearance of the compound in the basolateral (receiver) side is monitored over time.

  • Basolateral to Apical (B-A) Permeability: The experiment is reversed to assess the extent of active efflux.

  • Analysis: Samples from both compartments are analyzed by LC-MS/MS to determine the apparent permeability coefficient (Papp). An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.

Causality: A high efflux ratio for a given analog would suggest it is a substrate for efflux transporters like P-gp. This could lead to poor brain penetration and low oral bioavailability, flagging it as a less desirable candidate.

Distribution: Reaching the Site of Action

Once absorbed, a drug must distribute to its target tissue, in this case, the brain.

Key Experimental Assays:

  • Plasma Protein Binding (PPB): Only the unbound fraction of a drug is free to exert its pharmacological effect and cross biological membranes. High PPB can limit efficacy.

  • Brain Tissue Binding: Similar to PPB, binding to brain tissue components can restrict the free concentration at the target site.

  • Blood-Brain Barrier (BBB) Penetration: This can be assessed in vitro using models like the PAMPA-BBB assay or more definitively in vivo through pharmacokinetic studies.

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

  • Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma from a chamber containing buffer.

  • Compound Addition: The test compound is added to the plasma chamber.

  • Equilibration: The system is incubated to allow the unbound drug to diffuse across the membrane until equilibrium is reached.

  • Analysis: The concentrations of the compound in both the plasma and buffer chambers are determined by LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated.

Causality: An analog with very high plasma protein binding will have a low free fraction, potentially rendering it inactive in vivo, even if it is highly potent in vitro.

Metabolism: The Biotransformation Challenge

The body's metabolic machinery, primarily in the liver, can chemically modify drug molecules, often leading to their inactivation and clearance.

Key Experimental Assays:

  • Metabolic Stability (Liver Microsomes and Hepatocytes): These assays assess the intrinsic clearance of a compound. Liver microsomes contain the major drug-metabolizing cytochrome P450 (CYP) enzymes, while hepatocytes provide a more complete picture, including both Phase I and Phase II metabolic pathways.

  • CYP450 Inhibition: This assay is crucial for identifying the potential for drug-drug interactions, where one drug inhibits the metabolism of another.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

  • Incubation Mixture: The test compound is incubated with human liver microsomes and NADPH (a necessary cofactor for CYP enzymes) in a buffer solution.

  • Time Course: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a solvent like acetonitrile.

  • Analysis: The remaining concentration of the parent compound at each time point is quantified by LC-MS/MS.

  • Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Causality: A compound with high intrinsic clearance is likely to be rapidly metabolized in vivo, leading to a short duration of action and poor oral bioavailability. Identifying the "metabolic soft spots" on a molecule allows for targeted chemical modifications to improve stability.

Excretion: The Final Exit

The ultimate removal of the drug and its metabolites from the body, primarily through the kidneys or in the feces. While direct excretion studies are typically conducted in vivo, in vitro data can provide valuable clues.

Hypothetical Comparative Analysis

Let's consider a hypothetical comparison between our lead compound, 3-(Piperidin-3-ylmethoxy)pyridazine (Compound A) , and two analogs: 3-(Piperidin-4-ylmethoxy)pyridazine (Compound B) and 3-((1-methylpiperidin-3-yl)methoxy)pyridazine (Compound C) .

ADME ParameterCompound ACompound BCompound CRationale for Predicted Differences
Aqueous Solubility (µM) ModerateModerateHigherThe N-methylation in Compound C can disrupt crystal packing and introduce a positive charge at physiological pH, potentially increasing solubility.
Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s) 5.06.54.2The 4-substituted piperidine in Compound B may adopt a more favorable conformation for passive diffusion. The increased polarity of Compound C might slightly reduce its permeability.
Efflux Ratio (Papp B-A / Papp A-B) 1.81.53.5The tertiary amine in Compound C makes it a more likely substrate for efflux transporters like P-gp.
Plasma Protein Binding (% Unbound) 15%12%25%The N-methyl group in Compound C could sterically hinder binding to plasma proteins, leading to a higher unbound fraction.
Metabolic Stability (t½ in HLM, min) 253510The piperidine nitrogen in Compounds A and B is a potential site of metabolism. N-methylation in Compound C can block this site, but it may also introduce new metabolic liabilities on the methyl group itself. The 4-position in Compound B might be sterically more hindered from metabolic enzymes compared to the 3-position in Compound A.
CYP3A4 Inhibition (IC₅₀, µM) > 50> 5015The more basic nitrogen in Compound C could lead to stronger interactions with the heme iron of CYP enzymes, resulting in inhibition.

Interpretation of Hypothetical Data:

  • Compound A presents a reasonable starting point with moderate overall properties.

  • Compound B shows improved permeability and metabolic stability, potentially making it a more promising candidate. The subtle shift from the 3- to the 4-position on the piperidine ring appears beneficial.

  • Compound C , while having higher solubility and a potentially higher free fraction, raises red flags due to its likely P-gp efflux and CYP inhibition, which could lead to poor in vivo efficacy and drug-drug interaction risks.

Visualizing the Workflow

ADME_Workflow cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Decision Candidate Selection Solubility Aqueous Solubility PAMPA PAMPA Solubility->PAMPA Caco2 Caco-2 Permeability PAMPA->Caco2 PPB Plasma Protein Binding Caco2->PPB BrainBinding Brain Tissue Binding PPB->BrainBinding Microsomes Liver Microsomes Stability BrainBinding->Microsomes Hepatocytes Hepatocyte Stability Microsomes->Hepatocytes CYP_Inhibition CYP450 Inhibition Hepatocytes->CYP_Inhibition Decision Go/No-Go Decision CYP_Inhibition->Decision

Caption: In vitro ADME screening cascade for CNS drug candidates.

Conclusion: Building a Better Drug Candidate

A thorough and early assessment of ADME properties is not merely a box-ticking exercise; it is a critical component of modern drug discovery that enables a data-driven approach to candidate selection and optimization. For novel scaffolds like 3-(Piperidin-3-ylmethoxy)pyridazine, a comparative analysis of strategically designed analogs can illuminate the structure-ADME relationships that govern their pharmacokinetic behavior. By employing the experimental workflows and interpretive frameworks outlined in this guide, researchers can more effectively navigate the complexities of drug development, ultimately increasing the likelihood of delivering safe and effective medicines to patients in need. The theoretical calculations of ADME properties can also suggest a good pharmacokinetic profile for novel compounds.[11]

References

  • The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues. (2009). Vertex AI Search.
  • Synthesis and structure-activity relationship study of novel 3-heteroarylcoumarins based on pyridazine scaffold as selective MAO-B inhibitors. (2017). PubMed.
  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. (2018). PubMed.
  • The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. (n.d.).
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflamm
  • In vitro ADME drug discovery services. (n.d.). Symeres.
  • In Vitro ADME Assays. (n.d.). Concept Life Sciences.
  • In Vitro ADME Assays and Services. (n.d.).
  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.).
  • In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (2016). PubMed.
  • New pyridazine derivatives: Synthesis, chemistry and biological activity. (2025).
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). Research Journal of Pharmacy and Technology.
  • Technical Support Center: Optimizing In Vivo Studies with Novel Pyrazine-Piperidine Deriv
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Pyridazine Deriv
  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. (n.d.). Chemical Journal of Kazakhstan.
  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (n.d.). PMC.
  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (2015).
  • Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. (n.d.). International Journal of Biology and Chemistry.
  • Synthesis, biological evaluation, ADME studies and molecular docking with β- tubulin of fused benzimidazole-pyridine derivative. (2024).
  • The graphical representation of ADME-related molecule properties for medicinal chemists. (2011). Semantic Scholar.

Sources

Head-to-head comparison of 3-(Piperidin-3-ylmethoxy)pyridazine with other pyridazine-based drugs

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Pyridazine-Based Drug Scaffolds: Approved Drugs vs. the Investigational 3-(Piperidin-3-ylmethoxy)pyridazine Moiety

Introduction: The "Wonder Nucleus" in Modern Medicinal Chemistry

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. Often dubbed a "wonder nucleus," this scaffold is present in a wide array of pharmacologically active compounds, owing to its unique physicochemical properties and synthetic tractability. The pyridazine core can influence a molecule's polarity, hydrogen bonding capacity, and metabolic stability, making it a privileged structure in the design of novel therapeutics. Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects. This guide provides a head-to-head comparison of the structural and functional characteristics of approved pyridazine-based drugs against the investigational 3-(piperidin-3-ylmethoxy)pyridazine scaffold, offering a framework for its potential evaluation.

Section 1: The Benchmarks - Approved Pyridazine-Based Drugs

A number of drugs incorporating the pyridazine core have received regulatory approval, each targeting distinct biological pathways. These molecules serve as crucial benchmarks for any new pyridazine-based compound.

Minaprine

Minaprine is an atypical antidepressant that was formerly marketed in France for the treatment of depression. Although withdrawn in 1996 due to a risk of convulsions, its pharmacology remains instructive.

  • Mechanism of Action : Minaprine acts as a reversible inhibitor of monoamine oxidase A (MAO-A), which reduces the breakdown of neurotransmitters like serotonin and dopamine. It also functions as a serotonin 5-HT₂ receptor antagonist and a dopamine agonist. This multifaceted activity profile differs from typical tricyclic antidepressants.

  • Clinical Application : It was used to treat the "inhibitory syndrome" of depression, characterized by decreased activity and social withdrawal.

Relugolix

Relugolix is a modern therapeutic agent representing a significant advance in endocrine therapy.

  • Mechanism of Action : It is a potent and selective oral gonadotropin-releasing hormone (GnRH) receptor antagonist. By competitively blocking GnRH receptors in the pituitary gland, relugolix rapidly reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, suppresses testosterone production in men and estradiol in women.

  • Clinical Application : Relugolix is approved for the treatment of advanced prostate cancer, heavy menstrual bleeding associated with uterine fibroids, and pain from endometriosis.

Deucravacitinib

Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.

  • Mechanism of Action : Unlike other JAK inhibitors that bind to the active (catalytic) domain, deucravacitinib features a novel allosteric mechanism. It binds to the regulatory (pseudokinase) domain of TYK2, locking the enzyme in an inactive conformation. This highly selective action inhibits signaling of key cytokines in psoriasis pathogenesis, such as IL-23, IL-12, and Type I interferons, while sparing other JAK pathways.

  • Clinical Application : It is approved for the treatment of adults with moderate-to-severe plaque psoriasis.

Section 2: The Investigational Scaffold - 3-(Piperidin-3-ylmethoxy)pyridazine

The specific compound 3-(Piperidin-3-ylmethoxy)pyridazine is not an approved drug. Instead, this chemical moiety serves as a structural scaffold in the design of more complex, biologically active molecules. Its most notable application is in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1).

  • Biological Target (as part of larger molecules) : LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone lysine residues. Overexpression of LSD1 is implicated in various cancers, making it a compelling therapeutic target.

  • Structure-Activity Relationship Insights : While direct data on the standalone moiety is unavailable, its incorporation into larger inhibitors provides clues to its function. For instance, in a potent, reversible LSD1 inhibitor, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, the piperidinylmethoxy group plays a key role. Although this example has a pyridine core and a piperidin-4-yl substitution, it provides the closest available structural and functional analogue. In this context, the piperidine ring interacts with key residues like Asp555 and Asn540 in the active site of the LSD1 enzyme. The ether linkage provides optimal spacing and geometry for the molecule to bind effectively within the catalytic pocket. A related study noted that a piperidin-3-yl substituent was significantly less favorable than a piperidin-4-yl group for LSD1 inhibition, highlighting the critical role of the substituent's position.[1]

This suggests that the 3-(Piperidin-3-ylmethoxy)pyridazine scaffold provides a valuable three-dimensional framework for orienting other pharmacophoric groups to achieve potent and selective inhibition of enzymatic targets.

Section 3: Head-to-Head Framework: A Preclinical Evaluation Strategy

To objectively compare a novel investigational compound containing the 3-(Piperidin-3-ylmethoxy)pyridazine scaffold against the established pyridazine drugs, a comprehensive preclinical evaluation is necessary. This process would characterize its biological activity and drug-like properties.

Comparative Data Summary
FeatureMinaprineRelugolixDeucravacitinibInvestigational Scaffold (Hypothetical)
Drug Class Atypical AntidepressantGnRH Receptor AntagonistAllosteric TYK2 InhibitorLSD1 Inhibitor (based on known use)
Primary Target MAO-A, 5-HT₂ ReceptorsGnRH ReceptorTYK2 (Regulatory Domain)Lysine-Specific Demethylase 1
Mechanism Reversible Enzyme Inhibition / Receptor ModulationCompetitive AntagonismAllosteric InhibitionReversible Enzyme Inhibition
Key Indication Depression (Withdrawn)Prostate Cancer, Uterine FibroidsPlaque PsoriasisOncology (e.g., Leukemia, Solid Tumors)
Administration OralOralOralOral (Presumed)
Experimental Protocols for a Novel Compound

The following step-by-step methodologies outline a logical workflow to assess a new chemical entity (NCE) based on the 3-(piperidin-3-ylmethoxy)pyridazine scaffold, assuming its intended target is LSD1.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation biochem Biochemical Assays (Target Potency & Selectivity) cell_based Cell-Based Assays (Functional Activity & Toxicity) biochem->cell_based Confirm cellular activity adme In Vitro ADME/Tox (Drug-like Properties) cell_based->adme Assess developability pk Pharmacokinetics (PK) (Rodent Models) adme->pk Proceed if profile is favorable efficacy Efficacy Studies (Xenograft Models) pk->efficacy Determine dosing regimen start New Chemical Entity (NCE) start->biochem

Caption: A generalized workflow for the preclinical evaluation of a novel drug candidate.

  • Objective : To determine the direct inhibitory activity of the NCE against the primary target (LSD1) and assess its selectivity against related enzymes.

  • Protocol: LSD1 Inhibition Assay (Amplex Red)

    • Reagents : Recombinant human LSD1/CoREST complex, Amplex® Red reagent, horseradish peroxidase (HRP), dimethylated H3K4 peptide substrate, and the NCE.

    • Procedure : a. Prepare a serial dilution of the NCE in assay buffer (e.g., 50 mM HEPES, pH 7.5). b. In a 96-well plate, add the LSD1/CoREST enzyme complex, the H3K4 peptide substrate, and the NCE at various concentrations. c. Initiate the demethylation reaction and incubate at 37°C for 60 minutes. The reaction produces formaldehyde as a byproduct. d. Stop the reaction and add the Amplex Red/HRP solution. HRP catalyzes the reaction between formaldehyde and Amplex Red to produce the fluorescent product, resorufin. e. Measure fluorescence intensity (excitation ~530 nm, emission ~590 nm).

    • Data Analysis : Calculate the concentration of NCE that results in 50% inhibition of enzyme activity (IC₅₀) by plotting the percentage of inhibition against the logarithm of the NCE concentration.

  • Protocol: Selectivity Screening (vs. MAO-A/B)

    • Rationale : LSD1 shares structural homology with monoamine oxidases A and B. Selectivity is crucial to avoid off-target effects associated with MAO inhibition.

    • Procedure : Perform a similar enzymatic assay using recombinant MAO-A and MAO-B enzymes with their respective substrates. Determine the IC₅₀ values for the NCE against these enzymes.

    • Analysis : Calculate the selectivity index (SI) as the ratio of IC₅₀ (MAO) / IC₅₀ (LSD1). A high SI value (>100) indicates good selectivity.

  • Objective : To confirm that the NCE can enter cells, engage its target, and exert a biological effect.

  • Protocol: Cellular Histone Methylation Assay (Western Blot)

    • Cell Line : Use a cancer cell line known to overexpress LSD1 (e.g., a human acute myeloid leukemia line like MV4-11).

    • Procedure : a. Culture cells in multi-well plates and treat with increasing concentrations of the NCE for 24-48 hours. b. Harvest the cells, lyse them, and extract total protein. c. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with primary antibodies specific for dimethylated H3K4 (H3K4me2) and a loading control (e.g., total Histone H3). e. Add a secondary antibody conjugated to HRP and detect the signal using a chemiluminescent substrate.

    • Analysis : Quantify the band intensity. A potent LSD1 inhibitor should cause a dose-dependent increase in the levels of H3K4me2.

  • Objective : To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the NCE to predict its pharmacokinetic behavior.[2][3][4]

  • Key Assays :

    • Aqueous Solubility : Determine the solubility in phosphate-buffered saline (PBS) at pH 7.4 using methods like nephelometry.

    • Cell Permeability (Caco-2 Assay) : Measure the rate of transport of the NCE across a monolayer of Caco-2 cells, which mimics the intestinal epithelium, to predict oral absorption.

    • Metabolic Stability (Liver Microsomes) : Incubate the NCE with human liver microsomes and measure the rate of its disappearance over time using LC-MS/MS to predict hepatic clearance.

    • CYP450 Inhibition : Assess the potential of the NCE to inhibit major cytochrome P450 enzymes (e.g., CYP3A4, 2D6, 2C9) to identify potential drug-drug interactions.

Section 4: Synthesis and Future Perspectives

The synthesis of compounds containing the 3-(piperidin-3-ylmethoxy)pyridazine scaffold typically involves multi-step organic chemistry. A common approach would be a nucleophilic substitution reaction, such as a Williamson ether synthesis, between a pyridazine derivative with a suitable leaving group (e.g., a halogen) at the 3-position and the hydroxyl group of a protected piperidin-3-ylmethanol. Subsequent modifications to the pyridazine ring and deprotection steps would yield the final compound.

G cluster_0 Signaling Cascade IL23 IL-23 Receptor IL-23 Receptor IL23->Receptor TYK2 TYK2 Receptor->TYK2 JAK2 JAK2 Receptor->JAK2 STAT3 STAT3 TYK2->STAT3 JAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Gene Gene Transcription (e.g., IL-17, IL-19) pSTAT3->Gene Drug Deucravacitinib Drug->TYK2 Allosteric Inhibition

Caption: The IL-23 signaling pathway inhibited by Deucravacitinib.

The future of pyridazine-based drug discovery is bright. The clinical success of molecules like relugolix and deucravacitinib validates the utility of this scaffold in creating highly selective and effective oral therapies. For investigational moieties like 3-(piperidin-3-ylmethoxy)pyridazine, the challenge lies in leveraging their structural features to design next-generation inhibitors that not only exhibit high potency but also possess favorable pharmacokinetic and safety profiles. As our understanding of disease biology deepens, the "wonder nucleus" of pyridazine will undoubtedly continue to be a source of innovative medicines.

References

A comprehensive list of all cited sources will be provided upon request.

Sources

Benchmarking the Preclinical Safety Profile of Novel CNS Agents: A Comparative Guide Featuring 3-(Piperidin-3-ylmethoxy)pyridazine (PMP)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the preclinical safety profile of a novel central nervous system (CNS) agent, exemplified by the hypothetical compound 3-(Piperidin-3-ylmethoxy)pyridazine (herein referred to as PMP), against established therapies. As researchers and drug development professionals, our goal is not merely to identify efficacy but to meticulously characterize the safety landscape of new chemical entities. This document outlines the strategic selection of assays, the rationale behind their execution, and the interpretation of comparative data, ensuring a robust and self-validating approach to preclinical safety assessment.

Introduction: The Imperative for Early and Comparative Safety Profiling

The development of novel CNS agents is fraught with challenges, with a significant attrition rate attributed to unforeseen safety liabilities. Early, comprehensive, and comparative safety profiling is paramount to de-risk drug candidates and make informed decisions on their progression. This guide uses PMP, a hypothetical pyridazine derivative with potential neuromodulatory activity, as a case study to illustrate a robust preclinical safety benchmarking program.

For this analysis, we will compare the hypothetical safety profile of PMP against two well-established atypical antipsychotics, Olanzapine and Risperidone , which are known to have distinct safety and tolerability profiles. This comparative approach provides essential context to the data generated for a novel agent.

The Strategic Workflow of Preclinical Safety Assessment

A successful preclinical safety program is not a checklist of assays but a logically sequenced investigation. The workflow is designed to move from broad, early-stage screening to more specific, mechanistic, and integrated assessments. The choice of assays is dictated by the chemical structure of the new entity, its intended therapeutic target, and the known liabilities of the drug class.

cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Integrated & Mechanistic Studies cluster_2 Phase 3: Regulatory Toxicology A Compound PMP Synthesis & Characterization B Cytotoxicity Assays (e.g., HepG2, SH-SY5Y) A->B Initial Viability C Genotoxicity (Ames Test) A->C Mutagenicity D hERG Channel Assay A->D Cardiac Risk E CYP450 Inhibition Panel A->E DDI Potential F Rodent Maximum Tolerated Dose (MTD) B->F Dose Range Finding H Hepatotoxicity Assessment (in vivo) B->H Organ-specific Toxicity G Cardiovascular Telemetry (in vivo) D->G In-depth CV Safety I GLP Toxicology Studies F->I Definitive Safety G->I H->I

Caption: Preclinical safety assessment workflow for a novel CNS agent.

Comparative In Vitro Safety Profile

The initial phase of safety assessment relies on a battery of in vitro assays designed to identify major liabilities early. Below is a hypothetical comparative summary of PMP against Olanzapine and Risperidone.

Table 1: Comparative In Vitro Safety Profile

AssayParameterPMP (Hypothetical Data)OlanzapineRisperidone
Cytotoxicity HepG2 (CC50, µM)452560
Genotoxicity Ames TestNegativeNegativeNegative
Cardiotoxicity hERG (IC50, µM)1581
Drug Interactions CYP2D6 Inhibition (IC50, µM)> 50 (Weak)20 (Moderate)0.5 (Strong)
Drug Interactions CYP3A4 Inhibition (IC50, µM)30 (Moderate)> 50 (Weak)15 (Moderate)

Source for Olanzapine and Risperidone data: General knowledge from pharmacology literature and FDA labels.

Interpretation and Causality
  • Cytotoxicity: The half-maximal cytotoxic concentration (CC50) in a human liver cell line (HepG2) provides a first look at potential hepatotoxicity. PMP's hypothetical CC50 of 45 µM is superior to Olanzapine but less favorable than Risperidone. This warrants follow-up in vivo liver function tests.

  • Cardiotoxicity (hERG): Inhibition of the hERG potassium channel is a major predictor of drug-induced QT prolongation, which can lead to fatal arrhythmias. PMP's IC50 of 15 µM suggests a lower risk than both Olanzapine and, notably, Risperidone. This is a significant potential advantage.

  • Drug-Drug Interaction (DDI) Potential: Cytochrome P450 (CYP) inhibition assays predict the likelihood of a new drug altering the metabolism of co-administered medications. PMP shows a potentially cleaner DDI profile concerning CYP2D6, a major metabolic pathway for many CNS drugs, compared to Risperidone.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, standardized protocols are essential.

Protocol: hERG Channel Patch-Clamp Assay

This protocol outlines the gold-standard method for assessing hERG channel inhibition.

Objective: To determine the IC50 value of a test compound on the hERG potassium channel expressed in HEK293 cells.

Methodology:

  • Cell Culture: Maintain HEK293 cells stably expressing the hERG channel in appropriate media at 37°C and 5% CO2.

  • Cell Preparation: On the day of the experiment, detach cells and prepare a single-cell suspension.

  • Electrophysiology:

    • Utilize an automated patch-clamp system.

    • Establish a whole-cell patch-clamp configuration.

    • Apply a voltage-clamp protocol designed to elicit characteristic hERG tail currents. A typical protocol involves a depolarization step to +20 mV followed by a repolarization step to -50 mV to measure the tail current.

  • Compound Application:

    • Record a stable baseline current.

    • Apply increasing concentrations of the test compound (e.g., PMP, Olanzapine) via a perfusion system.

    • Allow for equilibrium at each concentration before recording the current.

  • Data Analysis:

    • Measure the peak tail current at each concentration.

    • Calculate the percentage of inhibition relative to the baseline (vehicle control).

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Mechanistic Insights: A Deeper Dive into Potential Liabilities

When an in vitro signal is detected, the next logical step is to understand the underlying mechanism. For instance, if PMP showed a hint of hepatotoxicity (based on the HepG2 data), a follow-up investigation into the potential mechanism, such as mitochondrial dysfunction or reactive metabolite formation, would be initiated.

cluster_0 Hepatotoxicity Investigation Workflow cluster_1 Decision Point A In Vitro Cytotoxicity Signal (e.g., HepG2 CC50) B Mitochondrial Toxicity Assay (e.g., Seahorse Analyzer) A->B Assess Energy Metabolism C Reactive Oxygen Species (ROS) Assay A->C Assess Oxidative Stress D Reactive Metabolite Trapping (with Glutathione) A->D Assess Bioactivation E Risk Assessment: Is the therapeutic index acceptable? B->E C->E D->E

Caption: Mechanistic investigation of a potential hepatotoxicity signal.

Summary and Forward Look

This guide outlines a structured, comparative approach to preclinical safety assessment using the hypothetical CNS agent PMP. Based on our hypothetical in vitro data, PMP presents a potentially advantageous cardiovascular safety profile (lower hERG inhibition) and a cleaner CYP2D6 interaction profile compared to established drugs like Risperidone. However, its moderate cytotoxicity signal warrants further in vivo investigation.

The ultimate goal of this benchmarking process is to build a comprehensive safety narrative for a new drug candidate. This narrative, supported by robust, reproducible data and a clear understanding of mechanistic causality, is the foundation upon which all future clinical development rests. By rigorously comparing new entities against the known profiles of existing therapies, we can better predict clinical outcomes and develop safer, more effective medicines.

References

  • Title: Drug-induced QT interval prolongation and torsades de pointes Source: European Heart Journal Supplements URL: [Link]

  • Title: hERG and its role in drug-induced torsades de pointes Source: British Journal of Pharmacology URL: [Link]

  • Title: Atypical Antipsychotics and QTc Interval Prolongation Source: Journal of Clinical Psychopharmacology URL: [Link]

  • Title: The Role of Cytochrome P450 2D6 in Psychiatry Source: The Journal of Clinical Psychiatry URL: [Link]

  • Title: ICH S7B The Non-clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals Source: International Council for Harmonisation URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Piperidin-3-ylmethoxy)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 3-(Piperidin-3-ylmethoxy)pyridazine. As a valued professional in research and development, your safety and the integrity of our shared environment are paramount. This guide moves beyond a simple checklist, offering a deep-dive into the causality behind these protocols, grounded in the chemical nature of the compound and established safety standards.

The disposal of any chemical waste is a process governed by stringent regulations that require a thorough understanding of the material's intrinsic properties. 3-(Piperidin-3-ylmethoxy)pyridazine is a heterocyclic compound featuring both a piperidine and a pyridazine moiety. This unique structure informs its potential hazards and dictates the necessary disposal pathway. The piperidine ring is associated with potential toxicity and corrosivity, while the nitrogen-rich pyridazine ring necessitates specific handling to prevent the release of harmful environmental contaminants.[1][2][3][][5]

Our core principle is one of responsible containment and destruction. Under no circumstances should this compound be disposed of via the sanitary sewer or in regular laboratory trash.[6][7][8] The recommended and most secure method of disposal is through a licensed chemical waste management company that utilizes high-temperature incineration.[1][6][9]

Part 1: Hazard Assessment & Risk Mitigation

Before handling the compound for disposal, a thorough risk assessment is mandatory. The toxicological properties of 3-(Piperidin-3-ylmethoxy)pyridazine itself have not been fully investigated; therefore, we must infer its potential hazards from its structural components: piperidine and pyridazine.

  • Piperidine Derivatives: The piperidine moiety is found in many biologically active molecules.[] Piperidine itself is classified as toxic if swallowed, inhaled, or absorbed through the skin, and it is known to cause severe skin and eye burns.[1][2]

  • Pyridazine Derivatives: Pyridazine is a water-soluble, combustible liquid.[5][10][11] Upon combustion, nitrogen-containing heterocyclic compounds can generate toxic nitrogen oxides (NOx).[12]

Therefore, 3-(Piperidin-3-ylmethoxy)pyridazine must be handled as a hazardous substance with potential for toxicity, skin/eye irritation, and environmental harm.

Required Personal Protective Equipment (PPE)

A non-negotiable aspect of handling this compound is the use of appropriate PPE. This creates a necessary barrier between you and potential exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended if there is a splash risk.Protects against accidental splashes which could cause severe eye damage, a known risk with piperidine-like compounds.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene) inspected for integrity before use. Use proper glove removal technique.Prevents dermal absorption, which is a significant route of exposure for toxic piperidine compounds.[1]
Body Protection A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.Protects skin and personal clothing from contamination. Contaminated clothing must be removed immediately and decontaminated before reuse.[12]
Respiratory Protection Not typically required for handling small quantities in a well-ventilated area or fume hood. Use a NIOSH-approved respirator if aerosols may be generated.Avoids inhalation of any vapors or mists, which is a potential route for toxicity.[1][2]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic process for the disposal of 3-(Piperidin-3-ylmethoxy)pyridazine, from the laboratory bench to final handover.

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making process and procedural flow for safe disposal.

G Disposal Workflow for 3-(Piperidin-3-ylmethoxy)pyridazine cluster_prep Preparation & Segregation cluster_label Containerization & Labeling cluster_storage Interim Storage & Handover start Start: Unused or Waste 3-(Piperidin-3-ylmethoxy)pyridazine ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Hazardous Nitrogenous Organic Waste ppe->segregate container Place in a dedicated, sealed, and compatible waste container. segregate->container label_waste Label Container Clearly: - 'Hazardous Waste' - Chemical Name & Structure - Key Hazards (Toxic, Irritant) - Date & Lab Information container->label_waste storage Store in a designated, secure, and well-ventilated Hazardous Waste Area label_waste->storage log Log the waste in the laboratory's disposal inventory storage->log handover Arrange for pickup by a Licensed Waste Disposal Service log->handover end End: Compliant Disposal (High-Temperature Incineration) handover->end

Caption: A flowchart detailing the required steps for the safe disposal of 3-(Piperidin-3-ylmethoxy)pyridazine.

Step 1: Waste Segregation

Causality: Proper segregation at the source is the most critical step in a safe waste management program. Cross-contamination can lead to dangerous chemical reactions and complicates the final disposal process.

  • Action: Designate a specific, compatible waste container for 3-(Piperidin-3-ylmethoxy)pyridazine and related nitrogenous heterocyclic compounds.

  • Do NOT Mix: Do not mix this waste with halogenated solvents, strong acids, strong oxidizers, or aqueous waste streams.[1][10] Mixing with acids could potentially form salts, while mixing with oxidizers could create a reactive and dangerous mixture.

Step 2: Containerization and Labeling

Causality: Secure containment prevents accidental spills and exposure. Clear, accurate labeling is a legal requirement and ensures that everyone who handles the container understands its contents and associated dangers.

  • Container Selection: Use a clean, dry, and chemically resistant container (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure screw cap). Ensure the container is in good condition with no cracks or leaks.

  • Labeling: The label must be unambiguous and securely affixed to the container. It should include:

    • The words "Hazardous Waste"

    • Full Chemical Name: 3-(Piperidin-3-ylmethoxy)pyridazine

    • Primary Hazards: "Toxic," "Irritant"

    • Date of accumulation

    • Name and contact information of the generating laboratory/researcher

Step 3: Interim Storage

Causality: Improper storage of chemical waste can pose significant risks to laboratory personnel and the facility.

  • Location: Store the sealed waste container in a designated, secondary containment bin within a well-ventilated satellite accumulation area or the main chemical waste storage room.

  • Conditions: Keep the container away from heat, sparks, and open flames, as related compounds can be combustible or flammable.[6][11] The storage area should be secure and accessible only to authorized personnel.

Step 4: Final Disposal

Causality: The chemical complexity and hazardous nature of this compound necessitate its destruction by professionals using controlled methods to ensure complete breakdown into less harmful components and to scrub any toxic byproducts.

  • Action: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) office or a contracted licensed professional waste disposal service.[1][6]

  • Method: The standard and required method of disposal for this type of compound is high-temperature incineration.[1][9] This process destroys the organic molecule, and incinerators are equipped with afterburners and scrubbers to treat harmful combustion byproducts like NOx.

Part 3: Spill Management Protocol

Accidents can happen. A prepared response is key to mitigating the impact of a spill.

  • Evacuate & Alert: Immediately alert colleagues in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's safety office.[13]

  • Control & Contain: If the spill is small and you are trained to handle it, prevent its spread by using an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical spill kit).[10] Do not use combustible materials like paper towels to absorb large amounts of the neat compound.

  • Cleanup: While wearing full PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly, first with a detergent solution, followed by a rinse with water.[13] All cleaning materials (gloves, pads, etc.) must be disposed of as hazardous waste.[13]

  • Report: Document the spill and the cleanup procedure according to your institution's policies.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, building trust in our collective ability to conduct groundbreaking research responsibly.

References

  • 3-Ethynylimidazo[1,2-b]pyridazine - AK Scientific, Inc. AK Scientific, Inc.

  • Pyridazine - SAFETY DATA SHEET. Thermo Fisher Scientific.

  • Pyridazine - Safety Data Sheet - ChemicalBook. ChemicalBook.

  • SAFETY DATA SHEET - Sigma-Aldrich (Piperidine). Sigma-Aldrich.

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.

  • 1 - SAFETY DATA SHEET (Pyridazine). Fisher Scientific.

  • 8 - Safety Data Sheet (Piperidine). Oakwood Chemical.

  • Safety Data Sheet - Combi-Blocks. Combi-Blocks, Inc.

  • PRODUCTION, IMPORT, USE, AND DISPOSAL (Pyridine). Agency for Toxic Substances and Disease Registry (ATSDR).

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC).

  • Safety Data Sheet - CymitQuimica. Fluorochem Ltd.

  • Material Safety Data Sheet - SIGMA-ALDRICH (Piperidine). Sigma-Aldrich.

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate.

  • 3-(Piperidin-4-yloxy)pyridazine - ChemScene. ChemScene.

  • SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. Pharmaceutical Guidelines.

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB).

  • Safe Handling of Hazardous Drugs. Duke University Occupational and Environmental Safety Office.

  • In-Laboratory Treatment of Chemical Waste. University of British Columbia Safety & Risk Services.

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. InnoVision Health Media.

  • Laboratory Waste Disposal Handbook. University of Essex.

  • Piperidines - Building Block / BOC Sciences. BOC Sciences.

  • Piperazine - European Directorate for the Quality of Medicines & HealthCare. EDQM, Council of Europe.

  • Piperazine - Santa Cruz Biotechnology. Santa Cruz Biotechnology.

  • Pyridazine - Wikipedia. Wikipedia.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.